Product packaging for Verapamil hydrochloride(Cat. No.:CAS No. 152-11-4)

Verapamil hydrochloride

Katalognummer: B1682204
CAS-Nummer: 152-11-4
Molekulargewicht: 491.1 g/mol
InChI-Schlüssel: DOQPXTMNIUCOSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Context of Verapamil (B1683045) Hydrochloride Discovery and Initial Therapeutic Applications

Verapamil, initially known as iproveratril, was first synthesized in the early 1960s by Knoll AG, a German pharmaceutical company. nih.govfrontiersin.org It was among the first calcium channel blockers (CCBs) to be introduced into clinical therapy. drugbank.comnih.govdrugbank.com The initial research was part of a broader effort by several pharmaceutical companies to discover new antianginal agents, specifically coronary vasodilators. nih.govderangedphysiology.com

Initially, its therapeutic potential was explored for conditions such as angina pectoris, a type of chest pain caused by reduced blood flow to the heart. frontiersin.org Subsequent research and clinical use expanded its applications to include the management of hypertension (high blood pressure) and various types of cardiac arrhythmias (irregular heartbeats), particularly supraventricular tachyarrhythmias. frontiersin.orgdrugbank.comwikipedia.org Verapamil was officially approved for medical use in the United States in 1981 and is recognized by the World Health Organization as an essential medicine. wikipedia.org

Classification of Verapamil Hydrochloride within Calcium Channel Blockers and its Distinctive Phenylalkylamine Structure

This compound belongs to the non-dihydropyridine class of calcium channel blockers. drugbank.comdrugbank.com CCBs are broadly categorized based on their chemical structure and their selectivity for different tissues. The three main subclasses are phenylalkylamines, benzothiazepines, and dihydropyridines. nih.govohsu.edu

Verapamil is the primary representative of the phenylalkylamine class. nih.govohsu.edufhi.no Its chemical structure, 2-(3,4-dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile, is distinct from other CCBs. nih.gov This unique phenylalkylamine structure is responsible for its specific mechanism of action, which involves binding to the L-type calcium channels in both heart muscle and vascular smooth muscle. drugbank.comnih.gov

The distinction between phenylalkylamines like verapamil and the dihydropyridine (B1217469) class of CCBs (e.g., nifedipine, amlodipine) is crucial for understanding their pharmacological effects. nih.govwikipedia.org

Site of Action: Dihydropyridines exhibit greater selectivity for the L-type calcium channels in vascular smooth muscle, making them potent vasodilators with minimal direct effect on the heart muscle (myocardium) at therapeutic doses. ohsu.eduwikipedia.org In contrast, verapamil binds effectively to L-type calcium channels in both vascular smooth muscle and the myocardium. nih.gov

Cardiac Effects: Due to its significant action on the heart, verapamil has negative inotropic (reduces contractility) and chronotropic (reduces heart rate) effects. derangedphysiology.com It also slows atrioventricular (AV) conduction. fda.gov.ph Dihydropyridines, being more vascular-selective, have little to no direct effect on myocardial contractility or AV nodal conduction. ohsu.edu The vasodilation they cause can sometimes lead to a reflex increase in heart rate (tachycardia), an effect not typically seen with verapamil. ahajournals.org

Table 1: Key Differences Between Verapamil and Dihydropyridine CCBs

Feature Verapamil (Phenylalkylamine) Dihydropyridines (e.g., Nifedipine, Amlodipine)
Primary Site of Action Heart and Vascular Smooth Muscle nih.gov Primarily Vascular Smooth Muscle ohsu.eduwikipedia.org
Vasodilation Potent nih.gov Very Potent nih.gov
Effect on Heart Rate Decreases derangedphysiology.com Can cause reflex increase ahajournals.org
Effect on Myocardial Contractility Decreases derangedphysiology.com Little to no effect at therapeutic doses ohsu.edu
Effect on AV Conduction Slows fda.gov.ph Little to no effect ohsu.edu

Enantiomeric Considerations of this compound: R- and S-Enantiomer Pharmacological Distinctions

This compound is administered as a racemic mixture, meaning it contains equal amounts of two stereoisomers, or enantiomers: the R-enantiomer and the S-enantiomer. drugbank.comdrugbank.comfda.gov These enantiomers are mirror images of each other but possess distinct pharmacological and pharmacokinetic properties. scielo.br

The S-enantiomer is significantly more potent than the R-enantiomer in its cardiovascular effects. drugbank.com Research has shown that the S-enantiomer has approximately 8 to 20 times the activity of the R-enantiomer in slowing atrioventricular (AV) conduction. fda.govfda.gov Furthermore, in animal studies, the S-enantiomer demonstrated 15 to 50 times the activity in reducing myocardial contractility. fda.gov

Despite its higher potency, the S-enantiomer is metabolized more rapidly by the liver during its first pass after oral administration. drugbank.comfda.gov This results in a higher systemic availability of the R-enantiomer compared to the S-enantiomer. fda.gov The metabolism of verapamil is stereoselective, leading to different plasma concentrations of the two enantiomers. researchgate.net

Table 2: Pharmacological Properties of Verapamil Enantiomers

Property S-Verapamil R-Verapamil
Potency (AV Conduction) 8-20 times more potent than R-enantiomer fda.govfda.gov Less potent
Potency (Myocardial Contractility) 15-50 times more potent in animal studies fda.gov Less potent
Metabolism More rapidly metabolized (first-pass) drugbank.com Less rapidly metabolized
Systemic Bioavailability (Oral) Lower (13% to 34%) fda.govdrugs.com Higher (33% to 65%) fda.govfda.gov
Plasma Protein Binding (Albumin) 88% bound fda.govfda.gov 94% bound fda.govfda.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H39ClN2O4 B1682204 Verapamil hydrochloride CAS No. 152-11-4

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQPXTMNIUCOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034095
Record name Verapamil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152-11-4
Record name Verapamil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verapamil hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verapamil hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Verapamil hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Verapamil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Verapamil hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERAPAMIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3888OEY5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Clinical Research and Therapeutic Efficacy

Cardiovascular Applications

Verapamil (B1683045) hydrochloride is widely utilized for the management of several cardiovascular diseases, including angina pectoris, hypertension, and cardiac arrhythmias. clevelandclinic.org

Clinical trials have consistently demonstrated the efficacy of verapamil hydrochloride in managing different forms of angina. nih.govyoutube.com It is effective in treating chronic stable angina, vasospastic (Prinzmetal's variant) angina, and unstable angina. nih.govyoutube.comstatpearls.com

In patients with stable exertional angina, verapamil has been shown to significantly reduce the frequency of anginal attacks and the consumption of nitroglycerin. nih.gov Long-term studies, following patients for up to one year, have confirmed the sustained effectiveness of verapamil in reducing anginal episodes and improving exercise tolerance. nih.gov A study evaluating patients with effort-related angina found a sustained reduction in the frequency of attacks and nitroglycerin use over a 12-month period. nih.gov Furthermore, serial treadmill testing in these patients showed a consistent improvement in exercise duration throughout the year of treatment. nih.gov

For unstable angina at rest, verapamil has been shown to ameliorate symptoms effectively over the long term. nih.gov Controlled trials have established its role in Prinzmetal's variant angina and unstable angina. nih.gov Calcium channel blockers like verapamil may reduce the need for coronary artery bypass surgery for patients with refractory angina. nih.gov

A double-blind, randomized, crossover study involving 12 patients with chronic stable angina compared a sustained-release (SR) formulation of verapamil with the regular formulation and a placebo. nih.gov The results indicated that both verapamil formulations were effective in reducing anginal episodes and increasing exercise duration. nih.gov

Table 1: Efficacy of Verapamil in Stable Angina Pectoris

Metric Placebo Verapamil (480 mg/day) p-value Source
Angina Attacks per Week 5.6 ± 7.3 2.2 ± 3.0 < 0.001 nih.gov
Nitroglycerin Tablets per Week 3.4 ± 4.9 1.2 ± 2.5 < 0.05 nih.gov
Exercise Duration (minutes) 6.4 ± 2.1 7.5 ± 1.8 < 0.001 nih.gov
Weekly Anginal Episodes (SR Study) 7.6 ± 10.0 3.1 ± 4.2 (Regular) p=0.09 nih.gov
Weekly Anginal Episodes (SR Study) 6.4 ± 7.6 2.8 ± 4.8 (SR) p=0.06 nih.gov
Treadmill Time (seconds, SR Study) 384 ± 144 468 ± 138 (Regular) < 0.01 nih.gov

| Treadmill Time (seconds, SR Study) | 354 ± 102 | 462 ± 138 (SR) | < 0.01 | nih.gov |

This compound is an established therapeutic agent for the management of hypertension. clevelandclinic.orgmedlineplus.gov Its antihypertensive effect is achieved by relaxing blood vessels, which in turn reduces the workload on the heart. medlineplus.gov

A large, open multicenter trial involving 4,247 patients with mild, moderate, or severe hypertension studied the efficacy of a slow-release (SR) formulation of verapamil. nih.gov The study found that monotherapy with verapamil SR was highly effective in normalizing diastolic blood pressure. The reduction in blood pressure was more pronounced in patients with higher baseline values. nih.gov

Table 2: Normalization of Diastolic Blood Pressure (≤ 90 mm Hg) with Verapamil SR Monotherapy

Severity of Hypertension Percentage of Patients Normalized Source
Mild 90% nih.gov
Moderate 77% nih.gov

| Severe | 61% | nih.gov |

This compound is a cornerstone in the acute treatment of supraventricular tachyarrhythmias (SVTs), including atrial fibrillation and atrial flutter. nih.govstatpearls.comnih.gov Its primary electrophysiologic action is the depression of atrioventricular (AV) nodal conduction, which is key to its effectiveness in these conditions. nih.gov

Intravenous verapamil is particularly effective for promptly converting paroxysmal supraventricular tachycardia to sinus rhythm. nih.gov Studies have shown high success rates in terminating SVT episodes, including those associated with Wolff-Parkinson-White syndrome. nih.gov

In the management of atrial fibrillation and atrial flutter with a rapid ventricular response, intravenous verapamil has demonstrated significant efficacy in slowing the ventricular rate. nih.govnih.govresearchgate.net A double-blind, randomized study compared intravenous verapamil to saline and found that verapamil was significantly more effective at reducing the ventricular rate. nih.gov While conversion to sinus rhythm is less frequent than rate control, it can occur, particularly in patients with arrhythmias of shorter duration. nih.gov A sub-analysis of the RACE 4 study suggested that the use of verapamil in patients with newly diagnosed paroxysmal atrial fibrillation was associated with a lower probability of disease progression compared to beta-blockers or no rate control therapy. lahrs.org

Table 3: Efficacy of Intravenous Verapamil in Atrial Fibrillation and Flutter

Endpoint Saline Verapamil p-value Source
Ventricular Rate Slowing (≥15%) in Atrial Fibrillation 14% (2 of 14 patients) 85% (17 of 20 patients) < 0.001 nih.gov
Conversion to Sinus Rhythm in Atrial Fibrillation 0% (0 of 14 patients) 15% (3 of 20 patients) N/A nih.gov
Ventricular Rate Slowing (≥15%) in Atrial Flutter 0% (0 of 4 patients) 100% (7 of 7 patients) < 0.001 nih.gov

| Conversion to Sinus Rhythm in Atrial Flutter | 0% (0 of 4 patients) | 14% (1 of 7 patients) | N/A | nih.gov |

Verapamil is an important therapeutic option for symptomatic patients with hypertrophic cardiomyopathy (HCM), offering an alternative to beta-blocker therapy. nih.gov It has been found to be effective in both obstructive and non-obstructive forms of the disease. nih.gov

Clinical studies have shown that verapamil can lead to significant improvements in symptoms and exercise capacity. nih.gov A short-term, double-blind study demonstrated that verapamil improved exercise time by 26% compared with a placebo. nih.gov Intravenous administration of verapamil in a catheterization laboratory setting resulted in a significant decrease in the left ventricular (LV) outflow gradient in patients with obstructive HCM. nih.gov This reduction in obstruction is believed to be primarily due to an improvement in LV diastolic function. nih.gov A systematic review comparing metoprolol (B1676517) and verapamil noted that while metoprolol was effective in reducing the LVOT gradient, verapamil also showed a statistically significant increase in exercise capacity. nih.gov

Table 4: Hemodynamic and Functional Effects of Verapamil in Hypertrophic Cardiomyopathy

Parameter Baseline (Placebo/Pre-treatment) Post-Verapamil p-value Source
LV Outflow Gradient (Basal, mm Hg) 62 ± 34 29 ± 34 < 0.05 nih.gov

| Exercise Time Improvement vs. Placebo | N/A | +26% ± 35% | < 0.005 | nih.gov |

Neurological Applications

Beyond its cardiovascular uses, verapamil has a significant, albeit off-label, role in neurology.

Verapamil is considered a first-line prophylactic treatment for both episodic and chronic cluster headaches. nih.govruh.nhs.uknih.gov Its use is supported by clinical evidence demonstrating its effectiveness in reducing the frequency of debilitating headache attacks. nih.govresearchgate.net

A double-blind, placebo-controlled trial studied the efficacy of verapamil in patients with episodic cluster headache. nih.govresearchgate.net The results showed that verapamil was superior to placebo in reducing the frequency of attacks and the consumption of abortive medications. nih.govresearchgate.net In this study, patients taking verapamil experienced a significant drop in the average number of attacks per day compared to the placebo group. nih.gov Observational studies have reported that individualized dose titration can lead to complete relief from headaches in a high percentage of patients with episodic cluster headache (94%) and a notable portion of those with the chronic form (55%). nih.gov

Table 5: Efficacy of Verapamil in Episodic Cluster Headache Prophylaxis (Placebo-Controlled Trial)

Parameter Placebo Group Verapamil Group p-value Source
Mean Attacks per Day 1.65 0.6 < 0.001 nih.gov
Reduction in Attack Frequency N/A Significant Reduction N/A researchgate.net

| Reduction in Abortive Agent Consumption | N/A | Significant Reduction | N/A | researchgate.net |

Emerging Research in Neurodegenerative Diseases (e.g., Alzheimer's Disease, Epilepsy)

Verapamil is being investigated for its potential therapeutic role in several neurological disorders, including Alzheimer's disease and epilepsy. nih.gov Its wide therapeutic spectrum encompasses antihypertensive, anti-inflammatory, and antioxidative effects, along with the ability to regulate the blood-brain barrier and cellular calcium homeostasis, all of which may help delay the onset or ameliorate symptoms of neurodegenerative conditions. nih.govnih.gov In animal models of sporadic Alzheimer's disease, chronic verapamil treatment significantly improved memory and attenuated acetylcholinesterase (AChE) activity in the hippocampus and frontal cortex. nih.gov Research using MedWatch data, the FDA's Safety Information and Adverse Event Reporting Program, found that verapamil use was associated with a significantly reduced risk of Alzheimer's disease. researchgate.net

Alzheimer's disease is characterized by the accumulation of amyloid beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.govnih.govnih.gov Research suggests verapamil can mitigate these pathological hallmarks. dntb.gov.ua Studies have shown that verapamil can ameliorate the neurotoxicity caused by Aβ. nih.gov In cell line models, it was found to restore the microtubule-binding activity of tau. nih.gov

A key mechanism involves the protein Thioredoxin Interacting Protein (TXNIP), which is upregulated in the hippocampus of Alzheimer's patients and promotes tau phosphorylation. nih.gov The Aβ peptide induces TXNIP overexpression, which in turn leads to oxidative stress and activation of p38 MAPK, promoting tau phosphorylation. nih.gov Verapamil has been shown to prevent this cascade. In 5xFAD mouse models of Alzheimer's, verapamil prevented TXNIP expression and the subsequent phosphorylation of both p38 MAPK and tau in the hippocampus. nih.gov Furthermore, in rat models where neurotoxicity was induced, verapamil treatment led to decreased levels of Aβ and phosphorylated tau. nih.govnih.govdntb.gov.ua

Lipopolysaccharide (LPS) is used to induce neuroinflammation in animal models, mimicking aspects of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net LPS triggers an inflammatory response that contributes to the development of AD pathology by increasing the formation and decreasing the clearance of Aβ. nih.gov Studies using these models have demonstrated verapamil's neuroprotective effects. nih.govdntb.gov.ua

In rats with LPS-induced neurotoxicity, verapamil treatment resulted in enhanced cognitive functions, reduced brain architecture disruption, increased antioxidant capacity, and a decrease in DNA fragmentation. nih.govnih.govdntb.gov.ua The neuroprotective effects are attributed to verapamil's multifaceted mechanisms, including its anti-inflammatory and antioxidant properties. nih.govdntb.gov.ua Pretreatment with verapamil in mice led to significant enhancements in brain architecture and behavioral tests by exerting anti-inflammatory activity, blocking calcium, and regulating calcium-dependent genes. researchgate.net

Other Therapeutic Avenues

A significant area of emerging research is the use of verapamil to treat Type 1 Diabetes (T1D). frontiersin.org This research is based on verapamil's ability to protect pancreatic beta cells, the cells responsible for producing insulin (B600854), from destruction. frontiersin.orgbreakthrought1d.org.au The mechanism involves the reduction of thioredoxin-interacting protein (TXNIP) expression, a molecule implicated in beta-cell apoptosis (cell death). frontiersin.orgnih.gov

Multiple clinical trials have shown that oral verapamil, when added to a standard insulin regimen for patients newly diagnosed with T1D, helps to preserve beta-cell function. frontiersin.orgbreakthrought1d.orguab.edu A key measure of this function is the level of C-peptide, a byproduct of insulin production. breakthrought1d.org.au In a clinical trial with children and adolescents, C-peptide levels were 30% higher in the verapamil group compared to the placebo group after one year. nih.goviu.edubreakthrought1d.orgnews-medical.net Similarly, a trial in adults found that verapamil preserved beta-cell function, enabling patients to produce more of their own insulin and thus reducing their need for external insulin injections. breakthrought1d.orgyoutube.com Follow-up studies have shown these benefits, including evidence of beneficial immune modulation, can last for up to two years. uab.edu This approach represents a potential disease-modifying therapy that targets the underlying pathology of beta-cell loss in T1D. frontiersin.orgbreakthrought1d.org.au

StudyPatient PopulationKey FindingsReference
CLVer Clinical TrialChildren and adolescents (ages 7-17) with newly diagnosed T1D.Stimulated C-peptide levels were 30% higher in the verapamil group vs. placebo after 52 weeks. 95% of the verapamil group had a peak C-peptide level ≥0.2 pmol/mL vs. 71% in the placebo group. nih.goviu.edunews-medical.netdiatribe.org
UAB Adult Clinical TrialAdults with recent-onset T1D.Verapamil enabled patients to produce higher levels of their own insulin, preserving beta-cell function and reducing the need for injected insulin. breakthrought1d.orguab.edu
UAB Follow-up StudyAdults with T1D.Beneficial effects, including reduced daily insulin requirements and evidence of beneficial immune modulation, were sustained for up to two years. frontiersin.orguab.edu

Verapamil has been studied for its ability to reverse multidrug resistance (MDR) in cancer cells. nih.gov MDR is a major obstacle in chemotherapy and is often linked to the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.govnih.gov P-gp actively transports chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and effectiveness. nih.govnih.gov

Verapamil functions as an MDR modulator by inhibiting the transport function of P-gp. nih.govnih.govuni-muenchen.de By blocking these pumps, verapamil increases the intracellular accumulation of anticancer drugs, thereby enhancing their cytotoxic effects. nih.govmdpi.com In vitro studies on human leukemia cell lines showed that verapamil enhanced the effect of epirubicin (B1671505) by 10 to 19-fold in MDR-positive cells. nih.gov In pancreatic cancer models, verapamil not only inhibited P-gp transporters but also induced apoptosis in stem-like cancer cells. nih.gov Clinical studies have also shown promise. In a trial with patients having Stage IV breast cancer resistant to anthracycline treatment, adding verapamil to the chemotherapy regimen resulted in two complete and four partial remissions. nih.gov Similar synergistic effects have been observed in studies on renal cell carcinoma, where verapamil intensified the cytotoxicity of drugs like adriamycin, epirubicin, and vinblastine. nih.gov

Cancer Type / Cell LineChemotherapy Agent(s)Key FindingsReference
Human Leukemia Cell Lines (CEM/VCR 1000)EpirubicinVerapamil enhanced the antiproliferative effect of epirubicin by 10 to 19-fold in resistant cells. nih.gov
Stage IV Breast Cancer (Clinical Trial)FEC (5-fluorouracil-epirubicin-cyclophosphamide)Of 11 patients, there were 2 complete remissions and 4 partial remissions after verapamil pretreatment. nih.gov
Pancreatic Carcinoma (L3.6pl, AsPC-1)GemcitabineVerapamil inhibited P-gp transporters, induced apoptosis of stem-like side population cells, and significantly inhibited tumor growth in vivo. nih.gov
Renal Cell Carcinoma (RCC)Adriamycin, Epirubicin, Vinblastine, CarboplatinVerapamil markedly intensified the cytotoxicity of various chemotherapeutic drugs in native and MDR sublines. nih.gov

Antiviral Activity (e.g., Influenza A, Ebolaviruses, SARS-CoV-2)

Research has explored the potential of this compound as a broad-spectrum antiviral agent, investigating its effects on various viruses by targeting cellular mechanisms essential for viral propagation.

Studies on Influenza Virus have shown that verapamil can effectively reduce both influenza A and B virus titers in cell cultures at non-toxic concentrations. longdom.orgresearchgate.net The mechanism of action does not appear to involve the inhibition of virus entry into the host cell. longdom.orglongdom.org Instead, research suggests that verapamil impairs the replication and transcription activity of the viral polymerase, leading to a decrease in viral RNA accumulation and subsequent reduction in viral protein production. longdom.orgresearchgate.netlongdom.org Furthermore, it has been observed to reduce the virus-induced activation of NF-κB, a cellular signaling pathway that the virus exploits. longdom.orglongdom.org An important finding is that this mechanism does not seem to induce the emergence of resistant influenza virus variants. longdom.orgresearchgate.net

Investigations into Respiratory Syncytial Virus (RSV) also indicate a potential therapeutic role for verapamil. In a study using a mouse model, treatment with verapamil led to a significant decrease in weight loss, higher survival rates, and reductions in viral load and lung tissue injury. researchgate.net The antiviral effect appears to be linked to the blockade of calcium channels, which reduces intracellular calcium levels and thereby impedes viral replication. researchgate.net

While detailed mechanistic studies are more extensive for influenza and RSV, the potential for verapamil and other compounds that target the host-cell SKI complex has been noted for its broad-spectrum possibilities. scitechdaily.com This protein complex is critical for the replication of RNA viruses, and disrupting it has been shown to inhibit not only coronaviruses and influenza viruses but also filoviruses, such as Ebolaviruses . scitechdaily.com This line of research points towards a host-centric strategy for developing antiviral drugs. scitechdaily.com

VirusKey Research FindingsReferences
Influenza A and B VirusesReduces viral titers by impairing viral polymerase activity and decreasing viral protein production. Does not appear to induce resistant variants. longdom.org, researchgate.net, longdom.org
Respiratory Syncytial Virus (RSV)Inhibits RSV infection by blocking calcium channels and reducing intracellular calcium levels, impeding viral replication. Showed improved survival rates and reduced lung injury in animal models. researchgate.net
Ebolaviruses / SARS-CoV-2 (Coronaviruses)Identified as a potential inhibitor of the host-cell SKI protein complex, which is crucial for the replication of various RNA viruses, including coronaviruses and filoviruses. scitechdaily.com

Plantar Fibromatosis (Topical Application Research)

This compound has been investigated as a non-invasive, topical treatment for plantar fibromatosis (Ledderhose disease), a condition characterized by the formation of benign fibrous nodules in the plantar fascia of the foot. lighthousefootandankle.combayviewrx.com These nodules, composed of excess collagen and fibrotic tissue, can cause significant pain and discomfort. farmingtoncompounding.com

The therapeutic rationale for using topical verapamil stems from its function as a calcium channel blocker. hmpgloballearningnetwork.com Research indicates that the cellular processes responsible for producing the primary components of these fibromas—such as collagen, fibronectin, and glycosaminoglycans—are calcium-dependent. farmingtoncompounding.com By inhibiting the influx of calcium into fibroblasts, verapamil is believed to disrupt the production and secretion of these extracellular matrix components. hmpgloballearningnetwork.combayviewrx.com

Furthermore, studies suggest that verapamil may modulate the fibrotic process in several ways:

It has been shown to increase the activity of collagenase, an enzyme that enhances the breakdown and remodeling of scar and fibrotic tissue. farmingtoncompounding.com

It may inhibit the proliferation of fibroblasts, the cells responsible for excessive collagen deposition. bayviewrx.com

By reducing collagen production, topical verapamil aims to halt the growth of the fibrous tissue and potentially reduce the size of the fibroma. lighthousefootandankle.com

Topical cream formulations allow for the direct application of verapamil to the affected area, localizing the treatment and targeting the fibroma while minimizing systemic exposure. bayviewrx.comfarmingtoncompounding.com This approach is considered a conservative management option, often used to soften the nodular mass and alleviate symptoms. hmpgloballearningnetwork.com

Mechanism of ActionTherapeutic Effect in Plantar Fibromatosis ResearchReferences
Calcium Channel BlockadeInhibits the calcium-dependent synthesis and secretion of collagen, fibronectin, and glycosaminoglycans by fibroblasts. farmingtoncompounding.com, hmpgloballearningnetwork.com
Enzyme Activity ModulationIncreases the activity of collagenase, promoting the breakdown of excess fibrous tissue. farmingtoncompounding.com
Antiproliferative EffectMay reduce the proliferation of fibroblasts, key cells in the formation of fibromas. bayviewrx.com

Dravet Syndrome Research

This compound has been the subject of clinical research as a potential adjunctive therapy for Dravet syndrome, a severe and often drug-resistant form of pediatric epilepsy. clinicaltrials.govnih.gov This devastating disorder is frequently linked to mutations in the SCN1A gene, which affects sodium channel function in the brain. hkjpaed.org

Pilot studies have explored the efficacy of adding verapamil to existing anti-seizure medication regimens. In one such study involving six patients with Dravet syndrome and pathogenic SCN1A mutations, five exhibited a decrease in seizure frequency after three months of add-on verapamil therapy. hkjpaed.org Additionally, two of the patients showed cognitive progress. hkjpaed.org Another report on seven children with drug-resistant epilepsy, including several with genetically confirmed Dravet syndrome, found that these patients showed a partial response (50-99% reduction) for all seizure types with the addition of verapamil. nih.gov

The proposed mechanism for verapamil's effect in Dravet syndrome may extend beyond its primary role as a calcium channel blocker. Research suggests it may help modulate autonomic nervous system dysfunction, which is often abnormal in children with this condition. clinicaltrials.gov Verapamil has been shown to alter the balance between sympathetic and parasympathetic tone, which could play a role in stabilizing seizure thresholds. clinicaltrials.gov A Phase 2 clinical trial has been completed to further assess the efficacy of verapamil in improving seizure control and symptoms of dysautonomia in children and young adults with Dravet syndrome. clinicaltrials.govdrugbank.com

Study TypeKey Findings in Dravet Syndrome ResearchReferences
Pilot Study (6 patients)5 of 6 patients showed decreased seizure frequency. 2 patients exhibited cognitive progress. hkjpaed.org
Pilot Study (7 children)Patients with genetically determined Dravet syndrome showed a partial response (50-99% reduction) in all seizure types. nih.gov
Phase 2 Clinical Trial (Completed)Assessed verapamil's ability to improve seizure control and dysautonomia symptoms as an open-label adjunctive therapy. clinicaltrials.gov, drugbank.com

Marfan Syndrome Research

This compound has been evaluated in clinical trials for its potential therapeutic role in Marfan syndrome, a genetic disorder of the connective tissue. drugbank.comnibn.go.jp A primary concern in Marfan syndrome is progressive aortic root dilation, which increases the risk of a life-threatening aortic dissection. nih.govclinicaltrials.gov Medical therapy has traditionally focused on reducing hemodynamic stress on the aorta. nih.gov

A completed Phase 4 clinical trial investigated the effects of verapamil in comparison to other medical therapies, such as the beta-blocker atenolol (B1665814) and the ACE inhibitor perindopril (B612348), on hemodynamic and vascular function in patients with Marfan syndrome. drugbank.comnibn.go.jp The goal of such therapies is to slow the rate of aortic enlargement. nih.govclinicaltrials.gov

However, the role of calcium channel blockers like verapamil in Marfan syndrome is a subject of debate. Some preclinical research in mouse models of Marfan syndrome suggested that treatment with calcium channel blockers resulted in increased rates of aortic aneurysm development and rupture. nih.gov Retrospective analyses of clinical data have also pointed to a potential concern, indicating that patients with Marfan syndrome who received calcium channel blockers were more likely to experience acute aortic dissection or require aortic surgery compared to those on beta-blocker therapy. nih.gov Given these findings, some researchers suggest that due to a lack of solid evidence for efficacy and the potential for detrimental effects, calcium channel blockers should be avoided in patients with Marfan syndrome. nih.gov

Research FocusKey Findings and Considerations in Marfan SyndromeReferences
Aortic DilationA Phase 4 trial compared verapamil to atenolol and perindopril for effects on vascular function. drugbank.com, nibn.go.jp
Preclinical & Retrospective DataSome studies in animal models and retrospective clinical analyses have suggested potential detrimental effects, including increased rates of aortic aneurysm and dissection with calcium channel blocker use. nih.gov
Clinical RecommendationSome experts recommend avoiding calcium channel blockers in Marfan syndrome due to a lack of clear evidence of benefit and potential risks. nih.gov

Wound Healing and Scar Formation

This compound is being actively researched for its role in modulating wound healing and preventing the formation of pathological scars, such as keloids and hypertrophic scars. tandfonline.comnih.gov These scars result from abnormal fibroblast proliferation and excessive deposition of extracellular matrix components like collagen. tandfonline.com

The therapeutic effect of verapamil in this context is attributed to its ability to:

Inhibit Fibroblast Proliferation: By blocking calcium channels, verapamil interferes with cellular processes that drive the excessive growth of fibroblasts. researchgate.net

Reduce Extracellular Matrix Production: It has been shown to decrease the production of collagen and other matrix components, which form the bulk of scar tissue. researchgate.net

Modulate Growth Factors: Research indicates verapamil can inhibit the production of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) in keloid fibroblast cultures. tandfonline.com

Induce Apoptosis: Verapamil may induce programmed cell death (apoptosis) in fibroblasts and lead to changes in cell conformation. tandfonline.com

In a study on burn wound healing in an animal model, nanofibrous mats loaded with this compound demonstrated enhanced wound healing. nih.gov Wounds treated with the verapamil-loaded mats showed rapid and complete healing, and notably, no scars were observed. nih.gov In contrast, control groups showed significantly slower healing. nih.gov Other experimental studies have used daily applications of verapamil-containing cream on simulated skin scars, with treatment efficacy checked over a period of 60 days. doaj.org

Meta-analyses comparing verapamil injections to conventional corticosteroid injections for keloid and hypertrophic scar treatment found no statistically significant difference in therapeutic effect. tandfonline.comnih.gov However, the verapamil treatment group exhibited fewer adverse reactions. tandfonline.com This suggests that verapamil could be a viable alternative modality in the prevention and treatment of keloid and hypertrophic scars. tandfonline.comnih.gov

ApplicationMechanism/FindingReferences
Keloid & Hypertrophic ScarsInhibits fibroblast proliferation, reduces production of extracellular matrix (collagen), and induces apoptosis. Efficacy is comparable to corticosteroids but with fewer adverse effects. tandfonline.com, researchgate.net, nih.gov
Burn Wound HealingIn animal models, verapamil-loaded nanofibrous mats promoted rapid and complete wound healing without scar formation. nih.gov
General Scar ModulationUsed to avoid the development of pathological scars post-surgery by modulating the wound healing process. doaj.org, tandfonline.com

Pharmacokinetic and Pharmacodynamic Research Methodologies

Absorption and Bioavailability Studies

While over 90% of an orally administered dose of verapamil (B1683045) is absorbed, its journey through the body is immediately met by significant metabolic hurdles. drugbank.comfda.gov The bioavailability of verapamil is substantially reduced, ranging from only 20% to 35%, due to extensive first-pass metabolism in the liver. drugbank.comfda.gov

Peak plasma concentrations for immediate-release formulations are typically observed between one to two hours after administration. drugbank.compharmacompass.com In contrast, sustained-release formulations are designed to prolong drug release, with peak plasma concentrations occurring between 6 and 11 hours. drugbank.compharmacompass.com The development of gastroretentive drug delivery systems, such as solid foam capsules, has been explored to potentially enhance the bioavailability of verapamil by localizing its release in the stomach. nih.gov

Impact of Formulation and Administration Methods (e.g., Simple Suspension, Crushing, Sublingual)

The method of administration and the formulation of verapamil hydrochloride play a crucial role in its pharmacokinetic profile. Studies comparing different administration techniques have revealed significant variations in drug release and absorption.

For individuals with difficulty swallowing, methods such as administering a simple suspension (dissolving a tablet in warm water) or crushing the tablet are common. nih.gov Research has shown that drug release from a crushed tablet begins earlier than from a simple suspension or an intact tablet. nih.gov Pharmacokinetic studies in healthy adult males demonstrated that the area under the curve (AUC) for verapamil over a 24-hour period was 1.7 times greater when administered as a crushed tablet and 1.3 times greater as a simple suspension compared to an intact tablet. nih.gov

Different formulations also exhibit distinct pharmacokinetic properties. Sustained-release (SR) formulations, for example, show a reduced maximum concentration (Cmax) and a prolonged time to reach maximum concentration (tmax) compared to conventional tablets. nih.govnih.gov The bioavailability of SR formulations, as measured by AUC, has been found to be similar to immediate-release versions after multiple doses. fda.govnih.gov

Administration MethodRelative Area Under the Curve (AUC) vs. Intact TabletKey Findings
Crushed Tablet 1.7 times greaterEarlier onset of drug release. nih.gov
Simple Suspension 1.3 times greaterEarlier drug release than intact tablet. nih.gov
Sublingual (Crushed) Significantly greaterHigher peak plasma concentration and faster absorption rate. nih.govnih.gov
Sustained-Release Similar to immediate-releaseReduced Cmax and prolonged Tmax. nih.govnih.gov

First-Pass Metabolism Effects

The first-pass metabolism of verapamil is also stereoselective, meaning it affects the two enantiomers of the drug differently. nih.govnih.gov This stereoselectivity in both the small intestine and the liver ultimately determines the total bioavailability of each enantiomer. nih.gov

Distribution and Metabolism

Stereoselective Metabolism of Enantiomers

The metabolism of verapamil is highly stereoselective, a phenomenon that begins during first-pass metabolism. nih.govnih.gov The S-enantiomer is cleared more rapidly and extensively than the R-enantiomer by the liver. drugbank.compharmgkb.org Consequently, the bioavailability of the (+)-verapamil (R-enantiomer) is approximately 2.5 times greater than that of the (-)-verapamil (B1219952) (S-enantiomer), at 50% and 20% respectively. nih.gov

This stereoselectivity is also evident in the metabolic pathways. For example, when R-verapamil is the substrate for the enzyme CYP3A4, the primary metabolite formed is D-617. clinpgx.org Conversely, when S-verapamil is the substrate for the same enzyme, the main product is norverapamil (B1221204). clinpgx.org The enzyme CYP3A5, however, appears to metabolize both R- and S-verapamil to norverapamil at similar rates. clinpgx.org Studies in rats have shown that while the hepatic bioavailability of R-verapamil is higher than S-verapamil, the intestinal bioavailability of R-verapamil is lower. nih.gov

EnantiomerOral BioavailabilityKey Metabolic Characteristics
R-(+)-Verapamil ~50%Slower clearance; preferentially metabolized to D-617 by CYP3A4. nih.govclinpgx.org
S-(-)-Verapamil ~20%Faster clearance; preferentially metabolized to norverapamil by CYP3A4. drugbank.comnih.govclinpgx.org

Cytochrome P450 Enzyme System Involvement (e.g., CYP3A4, CYP1A2, CYP2C8, CYP2C9, CYP2C18)

The extensive biotransformation of verapamil is mediated by the cytochrome P450 (CYP) enzyme system, with several isoforms playing distinct roles. nih.govresearchgate.net The main metabolic reactions are N-dealkylation, N-demethylation, and O-demethylation. pharmgkb.org

CYP3A5 also plays a predominant role, alongside CYP3A4 and CYP2C8, in the metabolism of both R- and S-verapamil and their norverapamil metabolites. nih.gov

CYP2C Subfamily enzymes, including CYP2C8, CYP2C9, and CYP2C18, are principally involved in the O-demethylation of verapamil. nih.govnih.gov CYP2C8, in particular, metabolizes both enantiomers of verapamil to D-617 and norverapamil. nih.gov It is also highly active in the further metabolism of norverapamil. nih.gov

CYP1A2 has been implicated in the N-dealkylation of verapamil, although its role may be minor compared to the CYP3A subfamily. pharmgkb.orgclinpgx.orgnih.gov

CYP IsoformPrimary Metabolic PathwaySubstrate Enantiomer Preference
CYP3A4 N-demethylation, N-dealkylationS-verapamil for norverapamil formation; R-verapamil for D-617 formation. clinpgx.org
CYP3A5 N-demethylation, N-dealkylationMetabolizes R- and S-verapamil equally to norverapamil. clinpgx.orgnih.gov
CYP2C8 O-demethylation, N-dealkylation, Metabolism of norverapamilPreference for S-enantiomer metabolism. nih.govnih.gov
CYP2C9 O-demethylationInvolved in the formation of D-702 and D-703. nih.gov
CYP2C18 O-demethylationInvolved in the formation of D-702 and D-703. nih.gov
CYP1A2 N-dealkylationConsidered to have a minor role. pharmgkb.orgclinpgx.org

Metabolite Characterization and Activity (e.g., Norverapamil)

Verapamil is metabolized into at least twelve different metabolites, which are primarily excreted in the urine. fda.gov Of these, norverapamil is the most significant. fda.gov

Other metabolites, such as D-617 , are formed via N-dealkylation by CYP3A4, CYP3A5, and CYP2C8. pharmgkb.orgnih.gov Metabolites like D-617 and D-620 have been identified as substrates for P-glycoprotein, a transporter protein, whereas norverapamil acts as an inhibitor of P-glycoprotein function. nih.gov

Elimination Pathways

This compound is eliminated from the body primarily through extensive metabolism in the liver, followed by the excretion of its metabolites. nih.govwikipedia.org Following oral administration, the drug undergoes significant first-pass metabolism, which accounts for its low systemic bioavailability of 20% to 35%. wikipedia.orglitfl.com The S-enantiomer of verapamil is cleared more rapidly than the R-enantiomer during this initial pass through the liver. pharmgkb.org

The metabolic process involves several key reactions, including N-dealkylation, N-demethylation, and O-demethylation, leading to the formation of at least twelve different metabolites. drugbank.comdrugs.com These reactions are predominantly carried out by the cytochrome P450 (CYP) enzyme system. youtube.com The primary enzymes involved in verapamil metabolism are CYP3A4, CYP3A5, and CYP2C8. pharmgkb.orgclinpgx.org

One of the principal metabolites is norverapamil, formed through N-demethylation by CYP3A4, CYP3A5, and CYP2C8. drugbank.comclinpgx.org Norverapamil is pharmacologically active, possessing approximately 20% of the cardiovascular activity of the parent compound, and its plasma concentrations can be similar to those of verapamil at steady state. drugbank.comdrugs.com Another major metabolite, D-617, is formed via N-dealkylation, a reaction also catalyzed by CYP3A4, CYP3A5, and CYP2C8. clinpgx.org

The elimination of these metabolites occurs through both renal and fecal routes. Approximately 70% of an administered dose is excreted as metabolites in the urine, while 16% or more is eliminated in the feces within five days. drugbank.comdrugs.com Only a small fraction, about 3% to 4%, of the drug is excreted unchanged in the urine. drugbank.comdrugs.com

The elimination half-life of verapamil after a single oral dose ranges from 2.8 to 7.4 hours. drugbank.com However, with repeated dosing, the half-life increases, ranging from 4.5 to 12.0 hours, which is attributed to the saturation of hepatic metabolic pathways. nih.govfda.gov

Factors Influencing Pharmacokinetics

The pharmacokinetic profile of this compound can be significantly altered by several patient-specific factors, including age, gender, organ function, and co-administration of other substances.

Age has a discernible impact on the pharmacokinetics of verapamil. Studies have shown that in elderly individuals (65 to 80 years), the mean peak plasma concentrations (Cmax), minimum plasma concentrations (Cmin), and area under the curve (AUC) for both R- and S-verapamil are 1.2 to 2.2 times greater than those in younger subjects (19 to 43 years). nih.gov The elimination half-life is also prolonged in the elderly, with mean values of approximately 20 hours compared to about 13 hours in younger individuals. fda.govnih.gov This is primarily due to a decrease in total verapamil clearance in older patients. nih.govacpjournals.org

Gender also influences verapamil's pharmacokinetic parameters. In both young and elderly populations, the mean plasma concentrations of each verapamil enantiomer have been observed to be higher in women than in men at all time points during treatment. nih.gov One study investigating single oral doses found that the elimination half-life and mean residence time of verapamil were significantly shorter in women compared to men. nih.gov The ratio of norverapamil to verapamil AUC was also significantly higher in women, suggesting a faster elimination rate of the parent drug. nih.gov This difference may be attributable to higher activity of the CYP3A4 enzyme or lower activity of P-glycoprotein in women. nih.gov

Table 1: Influence of Age and Gender on Verapamil Pharmacokinetics
ParameterYoung Subjects (19-43 years)Elderly Subjects (65-80 years)Gender Differences (General Observation)
Mean Cmax, Cmin, AUCBaseline1.2 to 2.2 times higher than young subjects nih.govMean plasma concentrations higher in women than men nih.gov
Mean Elimination Half-life (Verapamil)~13 hours nih.gov~20 hours nih.gov
Elimination Rate--Faster in women than men nih.gov

Given that verapamil is extensively metabolized in the liver, hepatic impairment has a profound effect on its pharmacokinetics. nih.govdrugs.com In patients with severe liver dysfunction, such as cirrhosis, the elimination half-life of verapamil is significantly prolonged, reaching 14 to 16 hours. drugs.comfda.gov This is accompanied by a reduction in plasma clearance to about 30% of that in individuals with normal liver function and an increase in the volume of distribution. drugs.comfda.gov Studies in patients with cirrhosis have shown that the hepatic clearance of verapamil is decreased by approximately 50%, a change attributed to an impaired intrinsic capacity of the liver to remove the drug rather than a decrease in liver blood flow. nih.gov

In contrast to hepatic impairment, renal failure does not appear to significantly alter the pharmacokinetics of verapamil or its active metabolite, norverapamil. nih.govnih.gov Studies in patients with end-stage renal disease, including those on hemodialysis, have shown that the plasma concentrations, terminal elimination half-life, and total plasma clearance of verapamil are similar to those in subjects with normal renal function after both intravenous and oral administration. nih.govnih.gov Verapamil is not removed by hemodialysis. drugs.com Therefore, significant dosage adjustments are generally not considered necessary for patients with impaired renal function based on pharmacokinetic data alone, though cautious administration is still advised. drugs.comnih.gov

Table 2: Pharmacokinetic Changes in Hepatic and Renal Impairment
ConditionEffect on Elimination Half-lifeEffect on Plasma ClearanceClinical Consideration
Severe Hepatic ImpairmentProlonged to 14-16 hours drugs.comfda.govReduced to ~30% of normal drugs.comfda.govSignificant dose reduction required drugs.comfda.gov
End-Stage Renal DiseaseNo significant change nih.govnih.govNo significant change nih.govnih.govDosage adjustment generally not necessary nih.gov

The metabolism of verapamil is heavily dependent on cytochrome P450 enzymes, particularly CYP3A4. pharmgkb.org Genetic polymorphisms in the genes encoding these enzymes can lead to interindividual variability in drug metabolism and response. While specific studies on genetic predisposition are extensive, the known involvement of these polymorphic enzymes implies a potential for genetically determined differences in verapamil pharmacokinetics.

Exposure to concomitant xenobiotics, which include other drugs, can significantly alter verapamil's pharmacokinetic profile through drug-drug interactions. mdpi.com These interactions often occur at the level of the CYP enzymes. For instance, co-administration of verapamil with potent inhibitors of CYP3A4 can lead to increased plasma concentrations of verapamil, as its metabolism is inhibited. nih.gov Conversely, inducers of CYP3A4, such as rifampicin, can decrease verapamil's plasma levels and therapeutic effect. mdpi.com Verapamil itself is an inhibitor of CYP3A4 and P-glycoprotein, a drug transporter. mdpi.com This can lead to increased plasma concentrations of other drugs that are substrates for this enzyme or transporter, such as digoxin (B3395198). mdpi.com The interaction with beta-adrenoceptor blockers like atenolol (B1665814), metoprolol (B1676517), and propranolol (B1214883) has been studied, with findings showing that the pharmacokinetics of verapamil and norverapamil were not influenced by one week of co-administration. nih.gov

Pharmacodynamic Markers and Measurement

The pharmacodynamic effects of this compound are directly related to its mechanism of action as a calcium channel blocker. Key markers are used to quantify its therapeutic and physiological effects on the cardiovascular system.

A primary pharmacodynamic marker for verapamil is the prolongation of the PR interval on an electrocardiogram (ECG). fda.gov The PR interval represents the time from the onset of atrial depolarization to the onset of ventricular depolarization and reflects conduction through the atrioventricular (AV) node. fda.gov Verapamil slows conduction through the AV node by blocking L-type calcium channels, which results in a dose-dependent prolongation of the PR interval. fda.govnih.gov

The relationship between verapamil plasma concentration and PR interval prolongation has been established, although it can be complex and subject to inter-individual variability. nih.govfda.gov In early dose titration, a correlation exists, but this relationship may diminish with chronic administration. fda.gov Studies have shown that after single oral doses of R-verapamil, significant prolongations in the PR interval occur, peaking at 1-2 hours, which coincides with peak plasma drug concentrations. nih.gov However, the sensitivity to this effect can be influenced by age. For instance, one study found that the sensitivity to verapamil-induced PR interval prolongation was less in very elderly patients compared to younger individuals. nih.govacpjournals.org Despite this, monitoring the PR interval remains a crucial method for assessing the pharmacodynamic effect of verapamil. fda.gov

Cardiac Contraction Rate Monitoring

Methodologies for monitoring the effect of this compound on cardiac contraction rate involve both in vitro and ex vivo experimental models. These approaches allow for precise measurement of changes in both the rate (chronotropy) and force (inotropy) of cardiomyocyte contractions.

A prominent in vitro research methodology utilizes "heart-on-a-chip" platforms. researchgate.netresearchgate.net These systems employ microfluidic chips with cultured cardiomyocytes, often neonatal rat ventricular myocytes (NRVM), to simulate cardiac tissue. researchgate.net The contraction force and beat rate are measured using integrated sensors, such as piezoresistive cantilevers or highly sensitive crack sensors. researchgate.netresearchgate.net In this setup, the physical displacement caused by the contracting cells is recorded in real-time. This allows researchers to observe the immediate and dose-dependent effects of compounds like verapamil. For instance, studies have shown that as the concentration of verapamil increases, the displacement generated by the cardiomyocytes, the relative contraction force, and the beating rate all gradually decrease. researchgate.net

Another established research model is the isolated perfused heart, often from rats. nih.gov In this ex vivo setup, the heart is removed and maintained in a functional state by perfusing it with a nutrient solution. The effects of verapamil on myocardial isometric force of contraction are then studied. nih.gov

Research Findings

Research using these methodologies has provided detailed insights into verapamil's effects. In heart-on-a-chip systems, a sudden change in contraction force was noted at a verapamil concentration of approximately 1 µM. researchgate.net Studies have quantified the negative inotropic (force) and chronotropic (rate) responses, establishing IC50 values—the concentration at which the drug exerts half of its maximal effect. For the negative inotropic response, the IC50 was found to be 3.44 x 10⁻⁸ M, while for the negative chronotropic effect, the IC50 was 9.94 x 10⁻⁷ M. researchgate.net

Time-course studies on these platforms have demonstrated that cardiomyocytes treated with 1 µM verapamil experienced a decrease in beating rate of about 50% (from 1 Hz to 0.5 Hz) after 40 minutes of treatment. researchgate.net The relative contraction force decreased by approximately 46% after 50 minutes of drug exposure. researchgate.net

In studies with isolated perfused rat hearts, perfusion with verapamil at a concentration of 5.98 x 10⁻⁸ M resulted in an approximate 50% reduction in the force of contraction within 4 to 5 minutes. nih.gov Interestingly, this study also noted that in hearts perfused continuously for 60 minutes, the force of contraction returned to normal levels within 20 minutes of the initial administration. nih.gov

Table 1: Effect of Verapamil on Cardiomyocyte Contraction

ParameterMethodologyVerapamil ConcentrationObserved EffectSource
Negative Inotropic Response (Force)Heart-on-a-chip (NRVM)IC50: 3.44 x 10⁻⁸ MConcentration for 50% inhibition of contraction force. researchgate.net
Negative Chronotropic Response (Rate)Heart-on-a-chip (NRVM)IC50: 9.94 x 10⁻⁷ MConcentration for 50% inhibition of beat rate. researchgate.net
Contraction ForceIsolated Perfused Rat Heart5.98 x 10⁻⁸ M~50% reduction in isometric force within 4-5 minutes. nih.gov
Beating RateHeart-on-a-chip1 µM~50% decrease after 40 minutes of treatment. researchgate.net

Blood Pressure Response Monitoring

A primary methodology for evaluating the antihypertensive effects of this compound in clinical research is 24-hour ambulatory blood pressure monitoring (ABPM). nih.govplos.org This technique involves patients wearing a portable device that automatically measures and records blood pressure at regular intervals over a 24-hour period, typically during both awake and sleep hours. nih.gov ABPM is considered a robust method as it provides a more comprehensive view of blood pressure control compared to single, office-based measurements. plos.org

In research studies, ABPM is often used in a pre-specified subgroup of a larger clinical trial population. plos.org Patients undergo monitoring at a baseline point before treatment and again after a specified period of treatment with verapamil. plos.org This allows for a direct comparison and quantification of the drug's effect on hourly systolic and diastolic blood pressure (SBP and DBP). plos.org

Research Findings

Studies utilizing ABPM have demonstrated the efficacy of verapamil in controlling blood pressure over a 24-hour period. In a study evaluating regular and slow-release (SR) verapamil formulations in patients with mild to moderate hypertension, both formulations effectively lowered blood pressure. nih.gov The mean 24-hour SBP and DBP were 133 +/- 20 mmHg and 89 +/- 13 mmHg, respectively, on regular verapamil, and 131 +/- 22 mmHg and 87 +/- 12 mmHg on the sustained-release formulation. nih.gov There were no statistically significant differences noted between the two formulations. nih.gov

Another large-scale study, the INternational VErapamil SR-Trandolapril STudy (INVEST), included a substudy with 117 patients who underwent ABPM at baseline and after one year of treatment. plos.org The results showed that a verapamil SR-based treatment strategy significantly decreased both hourly SBP and DBP compared to baseline (P<0.0001). plos.org This decrease was persistent throughout the 24-hour monitoring period. plos.org

Table 2: 24-Hour Ambulatory Blood Pressure Monitoring with Verapamil

Verapamil FormulationParameterMeasurement PeriodBlood Pressure Reading (mmHg)Source
Regular VerapamilMean SBP / DBPAwake Hours139 ± 18 / 92 ± 11 nih.gov
Regular VerapamilMean SBP / DBPSleep Hours124 ± 20 / 84 ± 13 nih.gov
Regular VerapamilMean SBP / DBP24-Hour133 ± 20 / 89 ± 13 nih.gov
Sustained-Release (SR) VerapamilMean SBP / DBPAwake Hours138 ± 21 / 92 ± 10 nih.gov
Sustained-Release (SR) VerapamilMean SBP / DBPSleep Hours122 ± 22 / 80 ± 10 nih.gov
Sustained-Release (SR) VerapamilMean SBP / DBP24-Hour131 ± 22 / 87 ± 12 nih.gov
Sustained-Release (SR) VerapamilHourly SBP & DBPAfter 1 YearSignificant decrease vs. baseline (P&lt;0.0001) plos.org

Drug Interactions and Polypharmacotherapy

Interactions with Cardiovascular Medications

The co-administration of verapamil (B1683045) with other cardiovascular drugs necessitates careful consideration due to the potential for synergistic or antagonistic effects.

The concurrent use of verapamil and beta-adrenergic blocking agents (beta-blockers) can lead to significant adverse cardiovascular events. nih.gov Both drug classes exert negative chronotropic (slowing heart rate) and inotropic (reducing myocardial contractility) effects. goodrx.comresearchgate.net The primary mechanism of adverse reactions is an additive pharmacodynamic effect, where the combined negative influence on the sinoatrial (SA) and atrioventricular (AV) nodes, as well as on myocardial contractility, is greater than the effect of either agent alone. researchgate.netpediatriconcall.com

This synergistic depression of cardiac function can precipitate severe bradycardia, AV block, hypotension, and in some cases, profound cardiac failure. nih.govresearchgate.netmedicalnewstoday.com The use of verapamil is contraindicated in patients with severe left ventricular dysfunction, particularly if they are also receiving a beta-blocker. medicalnewstoday.comdrugs.com Studies have shown that even in patients with preserved ventricular function, the combination can lead to modest but significant cardiodepressant effects, which can be particularly pronounced with higher doses of beta-blockers. researchgate.net

A clinically significant interaction occurs between verapamil and cardiac glycosides like digoxin (B3395198). nih.govnih.gov The primary mechanism is the inhibition of P-glycoprotein (P-gp), an efflux transporter protein, by verapamil. nih.govnih.govuga.edu Digoxin is a substrate of P-gp, which is involved in its renal tubular elimination. nih.govnih.gov

By inhibiting P-gp, verapamil reduces the renal clearance of digoxin, leading to a substantial increase in its plasma concentration, potentially by as much as 60-90%. nih.govnih.gov This elevation in digoxin levels can lead to toxicity, which is particularly concerning given digoxin's narrow therapeutic window. goodrx.comnih.gov Symptoms of toxicity can include nausea, vision changes, and worsening arrhythmias. goodrx.com Research indicates that verapamil and digoxin can bind simultaneously to P-gp, resulting in non-competitive inhibition of digoxin transport. nih.gov

The combination of verapamil with other antiarrhythmic drugs can result in additive effects on cardiac conduction and contractility, requiring close supervision. pediatriconcall.com

Quinidine (B1679956) : In some patients, the co-administration of verapamil and quinidine can cause significant hypotension. medicalnewstoday.com Quinidine is also an inhibitor of the CYP2D6 enzyme, which can affect the metabolism of other drugs. ahajournals.org

Flecainide (B1672765) : Combining flecainide with verapamil can lead to additive effects on myocardial contractility and AV conduction. medicalnewstoday.comdrugs.com This may result in excessive slowing of the heart rate and other cardiac complications. goodrx.comdrugs.com

Disopyramide (B23233) : Concurrent use of disopyramide and verapamil should be avoided due to the potential for combined negative inotropic effects, which can impair left ventricular function. medicalnewstoday.comclevelandclinic.org It is advised not to administer disopyramide within 48 hours before or 24 hours after verapamil administration. medicalnewstoday.com

Table 1: Interactions of Verapamil with Antiarrhythmic Drugs

Interacting DrugMechanism of InteractionPotential Clinical OutcomeReference
QuinidinePotential for synergistic vasodilation or cardiodepression.Severe hypotension. medicalnewstoday.com
FlecainideAdditive negative effects on myocardial contractility and AV conduction.Enhanced depression of cardiac function, potential for bradycardia and fainting. medicalnewstoday.comdrugs.com
DisopyramideCombined negative inotropic effects.Impaired left ventricular function. medicalnewstoday.com

When verapamil is used concurrently with Angiotensin-Converting Enzyme (ACE) inhibitors, there is a potential for additive hypotensive effects. goodrx.comdrugs.com Both drug classes lower blood pressure through different mechanisms—verapamil via calcium channel blockade leading to vasodilation, and ACE inhibitors by blocking the renin-angiotensin system. goodrx.commedicalnewstoday.comdrugs.com While often used together safely, this combination can sometimes lead to an excessive drop in blood pressure. goodrx.comdrugs.com

Verapamil interacts significantly with certain statins, primarily through the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. singlecare.comdrugs.com Statins such as simvastatin (B1681759), lovastatin, and atorvastatin (B1662188) are substrates of CYP3A4. singlecare.comdrugs.comhellopharmacist.com

When verapamil is co-administered, it inhibits the metabolism of these statins, leading to increased plasma concentrations. goodrx.comdrugs.com Elevated statin levels are associated with an increased risk of myopathy and rhabdomyolysis, a serious condition involving muscle breakdown. goodrx.comdrugs.com For instance, co-administration can result in a more than two-fold increase in simvastatin exposure. hellopharmacist.com Therefore, when this combination is necessary, using lower doses of the affected statins is often recommended. goodrx.comhellopharmacist.com

Table 2: Summary of Verapamil Interactions with Cardiovascular Drugs

Interacting Drug/ClassMechanism of InteractionPotential Clinical OutcomeReference
Beta-Adrenergic Blocking AgentsAdditive negative chronotropic and inotropic effects.Severe bradycardia, AV block, hypotension, heart failure. nih.govresearchgate.netpediatriconcall.com
DigoxinInhibition of P-glycoprotein (P-gp) mediated renal clearance of digoxin.Increased digoxin plasma levels and risk of toxicity. nih.govnih.gov
ACE InhibitorsAdditive hypotensive effects.Excessive reduction in blood pressure. goodrx.comdrugs.com
Statins (Simvastatin, Lovastatin, Atorvastatin)Inhibition of CYP3A4-mediated statin metabolism.Increased statin plasma levels, increased risk of myopathy and rhabdomyolysis. singlecare.comdrugs.comhellopharmacist.com

Interactions with Other Drug Classes

Verapamil's inhibitory effects on CYP3A4 and P-glycoprotein extend its interaction profile to numerous other drug classes.

CYP3A4 Inducers : Drugs that induce the CYP3A4 enzyme, such as the antibiotic rifampin and anticonvulsants like carbamazepine (B1668303) and phenytoin, can accelerate the metabolism of verapamil. singlecare.compediatriconcall.comwww.nhs.uk This leads to lower plasma concentrations of verapamil, potentially reducing its therapeutic efficacy. singlecare.com

Other CYP3A4 Inhibitors : Conversely, potent CYP3A4 inhibitors like certain macrolide antibiotics (e.g., erythromycin) and HIV protease inhibitors (e.g., ritonavir) can decrease verapamil's metabolism, leading to higher serum levels and an increased risk of adverse effects. www.nhs.ukwebmd.com

Lithium : Concurrent use of verapamil and lithium can lead to altered serum lithium levels, necessitating monitoring. goodrx.comclevelandclinic.org

Dabigatran : As a P-gp inhibitor, verapamil can increase the plasma concentration of dabigatran, an anticoagulant, thereby increasing the risk of bleeding. nih.govwww.nhs.uk

Immunosuppressants : Verapamil can increase the serum levels of immunosuppressive drugs like cyclosporine and tacrolimus, which are also metabolized by CYP3A4. pediatriconcall.comwww.nhs.uk

Table of Mentioned Compounds

Cytochrome P450 Inducers and Inhibitors

Verapamil's plasma concentration and therapeutic effects are significantly influenced by drugs that induce or inhibit CYP3A4. drugs.com

CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers accelerates the metabolism of verapamil, leading to substantially lower plasma concentrations and potentially reducing its efficacy. singlecare.comnih.gov A prime example is the interaction with the antibiotic rifampin, which can lead to a near-total reduction in the oral bioavailability of verapamil. nih.gov This necessitates careful monitoring and potential alternative therapeutic choices. singlecare.comsemanticscholar.org

CYP3A4 Inhibitors: Conversely, inhibitors of CYP3A4 can decrease the metabolism of verapamil, resulting in elevated plasma levels and an increased risk of dose-related adverse effects. drugs.comnih.gov Grapefruit juice is a well-known dietary inhibitor of CYP3A4 and can significantly increase verapamil concentrations. wellrx.comdrugs.com Other potent inhibitors, such as certain protease inhibitors (e.g., ritonavir) and macrolide antibiotics (e.g., erythromycin), can also cause clinically significant elevations in verapamil levels. drugs.com Verapamil itself is an inhibitor of CYP3A4, which can lead to increased plasma concentrations of other drugs that are substrates for this enzyme, such as certain statins (e.g., simvastatin, atorvastatin, lovastatin). drugs.comsinglecare.comnih.gov

A study on verapamil enantiomers and their metabolites confirmed that they inhibit CYP3A in a time- and concentration-dependent manner, with the S-norverapamil metabolite showing the highest inactivation potency. nih.gov This mechanism-based inhibition is a key factor in its drug-drug interaction profile. nih.gov

Table 1: Effects of CYP450 Modulators on Verapamil Hydrochloride

Interacting AgentMechanismEffect on VerapamilClinical Implication
CYP3A4 Inducers
RifampinInduces hepatic microsomal enzymes, accelerating verapamil metabolism. nih.govsemanticscholar.orgMarkedly decreased plasma concentration and bioavailability. nih.govnih.govnih.govReduced therapeutic effect. nih.govsemanticscholar.org
Carbamazepine, PhenytoinInduce CYP3A4 enzymes. singlecare.comAccelerated metabolism, leading to lower effectiveness. singlecare.comPotential loss of therapeutic control. singlecare.com
CYP3A4 Inhibitors
Grapefruit JuiceInhibits CYP3A4 metabolism. wellrx.comdrugs.comSignificantly increased plasma concentrations and bioavailability. wellrx.comdrugs.comIncreased risk of adverse effects. drugs.com
Ritonavir, ErythromycinInhibit CYP3A4 enzymes. drugs.comElevated plasma levels of verapamil. drugs.comIncreased potential for toxicity. drugs.com

Neuromuscular Blocking Agents

Verapamil has been shown to potentiate the effects of neuromuscular blocking agents. drugs.com This interaction is thought to be due to verapamil's ability to inhibit the presynaptic influx of calcium, which is necessary for the release of acetylcholine (B1216132) at the neuromuscular junction. jcdr.net Studies have demonstrated that verapamil can decrease neuromuscular transmission and prolong the recovery from neuromuscular blockade induced by agents like vecuronium (B1682833). drugs.com In vitro research using rat phrenic nerve-hemidiaphragm preparations has shown that verapamil significantly enhances the neuromuscular block produced by vecuronium and atracurium. nih.gov Therefore, in patients undergoing surgery who are receiving long-term verapamil therapy, the dose of neuromuscular blockers may need to be adjusted and the patient monitored closely. jcdr.netnih.gov

Table 2: Interaction of this compound with Neuromuscular Blocking Agents

Neuromuscular Blocking AgentObserved Interaction with VerapamilProposed Mechanism
VecuroniumPotentiation of neuromuscular blockade; prolonged recovery. drugs.comInhibition of presynaptic calcium influx, reducing acetylcholine release. jcdr.net
AtracuriumSignificant increase in neuromuscular block. nih.govInterference with neuromuscular transmission. jcdr.netnih.gov
PancuroniumNo significant potentiation observed in some in-vitro studies. nih.govThe interaction appears to be specific to certain agents.

Lithium

The interaction between verapamil and lithium is complex and can be variable. drugs.com Reports have indicated that co-administration can lead to increases, decreases, or no change in serum lithium levels. drugs.com Despite this variability, there is a potential for enhanced neurotoxicity when these two agents are used concurrently, which may manifest as confusion, ataxia, and movement disorders. goodrx.comdrugs.com One proposed mechanism for a beneficial interaction in mania involves the additive effects of both drugs on inhibiting protein kinase C (PKC). nih.gov However, due to the risk of unpredictable changes in lithium levels and potential for toxicity, careful monitoring of patients is essential when this combination is used. drugs.comnih.gov

Ethanol (B145695) (Alcohol)

Verapamil can significantly inhibit the metabolism and elimination of ethanol. wellrx.comdrugs.com This interaction leads to higher and more prolonged blood alcohol concentrations, which can potentiate the intoxicating effects of alcohol, including increased drowsiness and confusion. drugs.comdrugs.commedicalnewstoday.com The exact mechanism may involve verapamil's inhibition of ethanol metabolism. drugs.com Patients taking verapamil should be advised to limit or avoid alcohol consumption due to this interaction. wellrx.comdrugs.com

Antituberculosis Drugs

This compound interacts significantly with several drugs used to treat tuberculosis.

Rifampin: As a potent inducer of CYP3A4, rifampin drastically reduces the oral bioavailability and plasma concentrations of verapamil, potentially rendering it ineffective. nih.govnih.govsemanticscholar.orggoodrx.com Studies have shown that this effect is primarily due to the induction of verapamil-metabolizing liver enzymes by rifampin. nih.gov

Isoniazid (B1672263): The interaction with isoniazid is less straightforward. Some research suggests that the metabolism of verapamil may be decreased when combined with isoniazid. drugbank.com Other studies have explored the combination of verapamil and isoniazid, noting a significant reduction in the minimum inhibitory concentration (MIC) of isoniazid against susceptible M. tuberculosis strains, suggesting a synergistic effect. nih.gov This potentiation is thought to be related to verapamil's activity as an efflux pump inhibitor in the bacteria. nih.gov

Bedaquiline (B32110) and Clofazimine (B1669197): Verapamil has been shown to have a synergistic effect with bedaquiline and clofazimine against Mycobacterium tuberculosis. nih.govresearchgate.net This potentiation is not due to increased intrabacterial drug accumulation but is linked to verapamil's ability to disrupt the bacterial membrane's function and energetics. nih.gov

Ethambutol (B1671381) and Fluoroquinolones: Verapamil has been shown to partially restore the potency of ethambutol and fluoroquinolones against drug-resistant M. tuberculosis isolates. nih.gov

Table 3: Interactions between this compound and Antituberculosis Drugs

Antituberculosis DrugType of InteractionMechanism of Interaction
RifampinPharmacokinetic (Antagonistic)Potent induction of CYP3A4, leading to increased verapamil metabolism and significantly lower plasma levels. nih.govnih.gov
IsoniazidPharmacodynamic (Synergistic) & PharmacokineticInhibition of verapamil metabolism. drugbank.com Inhibition of bacterial efflux pumps, increasing isoniazid efficacy. nih.gov
BedaquilinePharmacodynamic (Synergistic)Disruption of M. tuberculosis membrane function and energetics. nih.gov
ClofaziminePharmacodynamic (Synergistic)Disruption of M. tuberculosis membrane function and energetics. nih.gov
EthambutolPharmacodynamic (Potentiation)Partial restoration of potency against resistant strains. nih.gov
FluoroquinolonesPharmacodynamic (Potentiation)Partial restoration of potency against resistant strains. nih.gov

Chemotherapeutic Agents

Verapamil has been extensively studied as a chemosensitizer in cancer therapy due to its ability to inhibit P-glycoprotein (P-gp), a drug efflux pump that contributes to multidrug resistance (MDR) in cancer cells. spandidos-publications.comnih.gov By blocking P-gp, verapamil can increase the intracellular concentration and enhance the cytotoxicity of various chemotherapeutic agents. spandidos-publications.com

Research has shown that verapamil can enhance the sensitivity of gallbladder cancer cells to platinum-based drugs like cisplatin (B142131) and carboplatin. spandidos-publications.com The proposed mechanisms include the reduction of glutathione (B108866) levels and the downregulation of multidrug resistance-related protein 1 (MRP1). spandidos-publications.com Similarly, in pancreatic cancer models, verapamil has demonstrated the ability to enhance the effects of gemcitabine, particularly in chemotherapy-resistant cells. spandidos-publications.com However, clinical trials have yielded mixed results. A Southwest Oncology Group study investigating verapamil in combination with vincristine, doxorubicin, and dexamethasone (B1670325) (VAD) for refractory multiple myeloma found no significant beneficial effect from the addition of oral verapamil. nih.gov This highlights the need for more effective and less toxic chemosensitizers to overcome MDR in clinical practice. nih.gov

Pharmaceutical Interactions: Compatibility with Excipients (e.g., Citric Acid)

The compatibility of an active pharmaceutical ingredient (API) with excipients is critical for the stability and bioavailability of a drug formulation. Citric acid is a common excipient used to adjust pH and enhance the solubility of drugs. sdiarticle5.com

An in vitro study investigated the pharmaceutical interaction between this compound and citric acid. journaljamps.com Using methods such as Fourier-transform infrared (FT-IR) spectroscopy and high-performance liquid chromatography (HPLC), the study prepared solid dispersions of verapamil HCl and citric acid in various ratios. sdiarticle5.comjournaljamps.com The results revealed minimal interaction between the two components, indicating good stability and compatibility. journaljamps.comresearchgate.net This suggests that citric acid can be a suitable excipient in formulations of this compound, potentially aiding in enhancing its solubility and bioavailability without compromising the drug's structural integrity. journaljamps.comresearchgate.net Thermal analysis has also shown this compound to be compatible with other common excipients like microcrystalline cellulose (B213188), magnesium stearate, and polyvinylpyrrolidone. researchgate.net

Advanced Research and Novel Formulations

Sustained-Release and Controlled-Release Formulations

The primary goal of sustained-release (SR) and controlled-release (CR) formulations for a drug like Verapamil (B1683045) hydrochloride, which has a relatively short biological half-life, is to maintain therapeutic plasma concentrations over an extended period, thus reducing dosing frequency. ijpsr.com Researchers have explored various strategies to achieve this, from complex tablet matrices to systems designed to remain in the stomach for longer periods.

Matrix tablets are a common approach for achieving sustained drug release. ijpsr.com These systems embed the active pharmaceutical ingredient within a polymer matrix that controls its release. Research into Verapamil hydrochloride has focused on designing both single-layer (1-layer) and multi-layer (3-layer) matrix tablets to optimize release kinetics.

One study investigated the use of natural and semi-synthetic polymers—hydroxypropylmethylcellulose (HPMC), tragacanth, and acacia—as carriers in both 1-layer and 3-layer matrix tablets prepared by direct compression. nih.govnih.govresearchgate.net The 3-layer tablets were designed with the drug in the central core, flanked by two release-retardant polymer layers. nih.govnih.govresearchgate.net In vitro release studies showed that tragacanth, used alone or in combination with other polymers, provided satisfactory prolongation of release in both 1- and 3-layer formats. nih.govnih.govresearchgate.net Conversely, acacia was found to be less effective in prolonging drug release. nih.govnih.govresearchgate.net The study also highlighted that the specific placement of polymers within the 3-layer tablets significantly impacts the drug release profile. nih.govnih.gov Kinetic analysis suggested that the primary mechanism of drug release from these matrices was Fickian diffusion. nih.govnih.gov

Another line of research has explored different polymers for SR matrix tablets, prepared using a wet granulation technique. nih.govjpionline.org Polymers such as ethyl cellulose (B213188), methyl cellulose, Eudragit RS 100, HPMC, and carboxymethyl cellulose have been used. nih.govjpionline.org Findings indicated that formulations using Eudragit RS100 and ethyl cellulose were particularly effective at extending the drug release time. nih.gov It was consistently observed that increasing the concentration of the polymer led to a decrease in the rate of drug release from the matrix. ijpsr.com

Table 1: Comparison of Polymers in this compound Matrix Tablets

Polymer System Tablet Type Preparation Method Key Finding Source(s)
Hydroxypropylmethylcellulose (HPMC), Tragacanth, Acacia 1-layer and 3-layer Direct Compression Tragacanth provided satisfactory release prolongation; acacia was less effective. nih.gov, nih.gov, researchgate.net
HPMC K15M, Xanthan Gum, Guar (B607891) Gum Matrix Tablets Wet Granulation HPMC K15M showed more sustained action compared to xanthan and guar gum. ijpsr.com
Ethyl Cellulose, Methyl Cellulose, Eudragit RS 100, HPMC, Carboxymethyl Cellulose Matrix Tablets Wet Granulation Eudragit RS100 and Ethyl Cellulose were most effective in extending release time. nih.gov, jpionline.org

Gastroretentive drug delivery systems (GRDDS) are designed to be retained in the stomach for a prolonged duration, which is advantageous for drugs like this compound that are more soluble in the acidic environment of the stomach. nih.govresearchgate.net Various approaches, including low-density floating systems and bioadhesive systems, have been investigated.

A novel gastroretentive system involves solid foam capsules. nih.govnih.gov One study detailed the continuous manufacturing of Verapamil HCl-containing solid foam. nih.gov The formulation's density was reduced by incorporating stearic acid, with a 12.5% concentration found to be most effective. nih.govresearchgate.net The resulting low-density foam capsules could float immediately upon contact with gastric fluid. nih.gov In vitro dissolution studies showed that the optimized formulation released about 70% of the verapamil over 10 hours, following a first-order release model. nih.govnih.govresearchgate.net In vivo studies in beagle dogs, confirmed by gastroscopic imaging, verified the prolonged release and retention of the capsule in the stomach. nih.govnih.gov

Another widely explored approach is the formulation of intragastric floating tablets. These tablets are designed to have a lower density than gastric fluids, allowing them to float on the stomach contents. nih.gov This is often achieved by incorporating gas-generating agents, such as sodium bicarbonate and citric acid, into a matrix of gel-forming polymers like HPMC, carbopol, and xanthan gum. nih.govjocpr.com Upon contact with acidic gastric fluid, these agents produce carbon dioxide, which gets entrapped in the gelled matrix, causing the tablet to become buoyant. theaic.org Studies have demonstrated that such tablets can remain buoyant for over 24 hours. nih.govjocpr.com An optimized formulation using a combination of HPMC K4M and xanthan gum released 95.39% of the drug over 24 hours. nih.gov X-ray studies in dogs confirmed that the floating tablet was retained in the stomach for more than 4 hours. nih.gov

Table 2: Characteristics of this compound Gastroretentive Systems

System Type Mechanism Key Components Performance Metrics Source(s)
Solid Foam Capsules Low-density system Stearic acid (12.5%) 70% drug release in 10 hours; confirmed gastric retention in vivo. nih.gov, researchgate.net, nih.gov
Intragastric Floating Tablets Effervescence and gel formation HPMC, Xanthan Gum, Sodium Bicarbonate, Citric Acid Floating lag time of ~36 seconds; buoyant for >24 hours; >95% drug release in 24 hours. nih.gov, jocpr.com
Floating-Bioadhesive Tablets Effervescence and mucoadhesion Carbopol 971P, HPMC Floated for >12 hours in simulated gastric fluid. researchgate.net

Addressing the needs of patients who have difficulty swallowing, such as pediatric and geriatric populations, researchers have developed a novel chewable sustained-release tablet for this compound. nih.govtandfonline.com The key innovation is a formulation that maintains its controlled-release properties even after being chewed or crushed. nih.govresearchgate.net

The design involves compressing multi-layer coated beads into a tablet. tandfonline.comtandfonline.com These beads contain the drug and are coated with several layers, including hydroxypropyl methylcellulose (B11928114), polyethylene (B3416737) oxide, and ethylcellulose. nih.govtandfonline.com A crucial component is a self-sealing layer that protects the sustained-release mechanism during compaction and chewing. researchgate.nettandfonline.com

Dissolution studies evaluated the formulation in three states: as a whole tablet, a crushed tablet, and a chewed tablet. nih.govtandfonline.com The results showed that the drug release profile was nearly identical across all three states and was comparable to that of an intact commercial SR tablet. tandfonline.comresearchgate.net In stark contrast, the sustained-release property of the commercial SR tablet was destroyed upon crushing or chewing. nih.govresearchgate.net This novel formulation offers a significant advantage by ensuring consistent drug release regardless of the administration method (swallowing whole, crushing, or chewing). tandfonline.com

Table 3: Drug Release from Novel Chewable SR Tablet vs. Conventional SR Tablet

Tablet State Novel Chewable Formulation Conventional SR Tablet (Isoptin SR®) Finding Source(s)
Whole Sustained Release Sustained Release Both formulations show sustained release when intact. nih.gov, tandfonline.com
Crushed Sustained Release Maintained Sustained Release Destroyed The novel formulation's integrity is preserved. nih.gov, tandfonline.com
Chewed Sustained Release Maintained Sustained Release Destroyed The novel formulation is suitable for patients with dysphagia. nih.gov, tandfonline.com

Film-coated pellets represent another versatile platform for controlled drug delivery. For weakly basic drugs like this compound, which have reduced solubility at the higher pH of the small intestine, a key challenge is achieving consistent release throughout the gastrointestinal tract. tandfonline.comresearchgate.net Research has focused on strategies to enhance drug release in neutral or alkaline environments. tandfonline.com

One strategy involves modifying the coating membrane. tandfonline.com Pellets were coated with a mixture of Eudragit® RS, an insoluble polymer, and hydroxypropyl methylcellulose acetate (B1210297) succinate (B1194679) (HMAS), an enteric polymer. tandfonline.comresearchgate.net The HMAS dissolves at a pH above 6, creating pores in the insoluble Eudragit® RS membrane, which facilitates increased drug release in the intestinal environment. tandfonline.comresearchgate.net

A second strategy involves creating an acidic microenvironment within the pellet core to improve the drug's solubility. tandfonline.com This was achieved by incorporating fumaric acid into the core before coating. tandfonline.comresearchgate.net Both approaches were shown to enhance drug release in neutral medium during in vitro dissolution studies that simulated transit through the GI tract. tandfonline.com The study found that using HMAS in the film coat was a more effective strategy, and a combination of both approaches—pellets containing 5% fumaric acid coated with a Eudragit RS/HMAS blend—resulted in the formulation least affected by pH changes. tandfonline.com Other studies have used different polymer combinations, such as ethyl cellulose and HPMC, also incorporating fumaric acid to overcome the pH-dependent solubility of this compound. saudijournals.com

Table 4: Strategies for pH-Independent Release from this compound Pellets

Strategy Method Key Components Outcome Source(s)
Pore Formation in Coating Blending insoluble and enteric polymers in the coating film. Eudragit® RS, Hydroxypropyl methylcellulose acetate succinate (HMAS) HMAS dissolves at higher pH, creating pores and enhancing drug release. tandfonline.com, researchgate.net
Acidic Microenvironment Incorporating an organic acid into the pellet core. Fumaric Acid Maintains a low pH within the pellet, enhancing solubility of the weakly basic drug. tandfonline.com, researchgate.net, saudijournals.com
Combined Approach Using both an acidic core and a pore-forming coat. Fumaric Acid, Eudragit® RS, HMAS Provided the most consistent release profile, least affected by pH changes. tandfonline.com

Nanotechnology and Drug Delivery Systems

Nanotechnology offers powerful tools for developing sophisticated drug delivery systems that can target specific sites and enhance therapeutic effects. frontiersin.org For this compound, nanotechnology has been primarily explored for its potential in neuroprotection.

Recent research has investigated the use of carbon quantum dots (CQDs) as a nanocarrier for verapamil to enhance its neuroprotective effects, particularly in the context of Alzheimer's disease models. nih.govmdpi.com CQDs are nanoparticles known for their biocompatibility, chemical inertness, and intrinsic fluorescence. frontiersin.org

In one study, verapamil was loaded into hyaluronic acid-modified carbon quantum dots (VRH-loaded HA-CQDs) using a hydrothermal method. nih.govmdpi.com The optimized nanosystem had a particle size of approximately 7.5 nm, with a drug association efficiency of 81.25% and a loading capacity of 5.11%. nih.govmdpi.com The neuroprotective efficacy of this nano-formulation was tested against an in-vitro model of Alzheimer's disease. nih.gov Pretreatment with VRH-loaded HA-CQDs demonstrated superior effectiveness compared to free verapamil in enhancing cell survival, improving mitochondrial membrane potential, and reducing reactive oxygen species (ROS) and inflammation. nih.gov

Another study in a rat model of neurotoxicity confirmed these findings, showing that the verapamil-loaded nanosystem was superior to the free drug in improving cognitive functions and mitigating the hallmarks of Alzheimer's, such as amyloid-beta and phosphorylated tau protein deposition. mdpi.comnih.gov The enhanced neuroprotection is attributed to the advantages offered by the CQD delivery system, which likely improves the drug's ability to reach its target site. mdpi.com

Table 5: Physicochemical and Efficacy Parameters of Verapamil-Loaded Carbon Quantum Dots (VCQDs)

Parameter Finding Description Source(s)
Preparation Method Hydrothermal Synthesis A single-step method using ascorbic acid as a precursor. mdpi.com
Particle Size ~7.5 nm The average size of the verapamil-loaded nanoparticles. mdpi.com
Association Efficiency 81.25 ± 3.65 % The percentage of verapamil successfully associated with the CQDs. nih.gov
Loading Capacity 5.11 ± 0.81 % The weight percentage of verapamil within the nanoparticles. nih.gov
In Vitro Efficacy Superior to free verapamil Enhanced cell survival, mitochondrial function, and reduced inflammation in a neuroblastoma cell model. nih.gov
In Vivo Efficacy Superior to free verapamil Improved cognitive function and reduced Alzheimer's hallmarks in a rat model. mdpi.com, nih.gov

Crystalline Forms of this compound and Their Properties

This compound is described as an almost white, crystalline powder with a bitter taste. researchgate.net It is soluble in water, chloroform, and methanol. researchgate.net While some studies using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) on racemic this compound have suggested a lack of polymorphism under the evaluated conditions, other research has identified distinct crystalline forms, particularly of its enantiomers. mdpi.com

Thermal analysis of racemic this compound indicates it is thermally stable up to 180°C and has a melting point of approximately 146°C, followed by complete degradation. mdpi.comnih.gov DSC analysis of the pure drug shows an endothermic event corresponding to its melting point. researchgate.net

More detailed crystallographic studies have been conducted, particularly on the enantiomers of verapamil. The (S)-enantiomer is known to possess the majority of the calcium channel antagonist activity. google.com Research into the (R)-(+)-verapamil hydrochloride enantiomer has led to the identification of novel crystalline forms, designated as Form E and Form T, which are obtained through crystallization from different solvents. google.com These forms exhibit improved properties such as storage stability, solubility, and purity, which are advantageous for pharmaceutical processing. google.comgoogle.com

Form E of (R)-(+)-verapamil hydrochloride is crystallized from a saturated ethyl acetate solution. google.com Its powder X-ray diffraction (PXRD) pattern has characteristic peaks at 2θ angles of 12.7°±0.1°, 18.7°±0.1°, 19.2°±0.1°, 20.2°±0.1°, and 21.2°±0.1°. google.com Differential scanning calorimetry (DSC) shows an endothermic peak for Form E at approximately 139±0.1°C. google.com

Form T of (R)-(+)-verapamil hydrochloride is crystallized from a saturated toluene (B28343) solution. google.com Its PXRD pattern is characterized by peaks at 2θ angles of 8.5°±0.1°, 9.5°±0.1°, 17.6°±0.1°, 21.4°±0.1°, and 22.3°±0.1°. google.com Thermal analysis of Form T indicates a phase change with an endothermic temperature of about 132±0.1°C. google.com

The existence of these distinct crystalline forms highlights the importance of polymorphism in the pharmaceutical development of this compound, as different crystal lattices can influence physicochemical properties that are critical for its therapeutic efficacy. nih.gov

Table 2: Characteristics of (R)-(+)-Verapamil Hydrochloride Crystalline Forms

Crystalline Form Crystallization Solvent Key Powder X-ray Diffraction (PXRD) Peaks (2θ) Thermal Analysis (DSC) Source(s)
Form E Ethyl Acetate 12.7°, 18.7°, 19.2°, 20.2°, 21.2° (all ±0.1°) Endothermic peak at ~139±0.1°C google.com
Form T Toluene 8.5°, 9.5°, 17.6°, 21.4°, 22.3° (all ±0.1°) Endothermic event at ~132±0.1°C google.com

Preclinical and Clinical Study Designs

In vitro Research Methodologies

In vitro studies are fundamental for understanding the cellular and molecular effects of verapamil (B1683045) hydrochloride, as well as for characterizing its pharmaceutical formulations.

Cell culture models are instrumental in dissecting the cellular mechanisms of verapamil. In studies on diabetes, verapamil has been shown to protect pancreatic β-cells from apoptosis by downregulating the expression of thioredoxin-interacting protein (TXNIP). nih.govdoaj.org This effect has been observed in INS-1 cells and primary human islets. newswise.com

In oncology research, verapamil is studied for its ability to inhibit P-glycoprotein (P-gp), a transporter that contributes to multidrug resistance in cancer. This has been demonstrated in various cancer cell lines, including non-small cell lung, colorectal carcinoma, leukemia, and neuroblastoma cell lines. nih.gov For instance, in pancreatic cancer cell lines like L3.6pl and AsPC-1, verapamil reduces the population of cancer stem-like cells and can decrease the expression of P-glycoprotein. nih.gov Studies on G292 osteosarcoma cells have shown that verapamil can significantly inhibit cell activity at higher doses (50-100 µg/ml) without significantly affecting normal HOB osteoblasts. heraldopenaccess.us Furthermore, in myeloma cell lines such as JK-6L, RPMI 8226, and ARH-77, verapamil has been found to synergistically decrease cell viability when combined with the proteasome inhibitor bortezomib. nih.gov

Table 1: Research Findings in Cell Culture Models

Cell Line Model Key Findings Reference(s)
INS-1, Human Islets Diabetes Rescued β-cells from death by inhibiting TXNIP expression. newswise.com
L3.6pl, AsPC-1 (Pancreatic Cancer) Cancer Chemosensitization Reduced percentage of cancer side population (SP) cells; decreased P-glycoprotein expression. nih.gov
G292 (Osteosarcoma) Cancer Cytotoxicity Inhibited activity of osteosarcoma cells at concentrations of 50-100 µg/ml. heraldopenaccess.us
JK-6L, RPMI 8226, ARH-77 (Myeloma) Cancer Chemosensitization Markedly declined cell viability when combined with bortezomib. nih.gov
Neuroblastoma Cell Lines Cancer Chemosensitization Promoted intracellular accumulation of chemotherapeutic agents. nih.gov

Dissolution studies are critical for evaluating the release characteristics of verapamil hydrochloride from its pharmaceutical dosage forms, particularly for sustained-release (SR) formulations. These studies often use standard apparatus like the USP Apparatus 2 (paddle method) and Apparatus 4 (flow-through cell) under various pH conditions to simulate the gastrointestinal tract. dissolutiontech.comijpsr.com

For example, a study comparing these two apparatuses found that at pH 4.5, drug dissolution was faster using the flow-through cell compared to the paddle method. dissolutiontech.com In contrast, dissolution testing at a higher pH of 6.8 was found to be more discriminative due to the limited solubility of this compound at this pH. dissolutiontech.com Research on sustained-release matrix tablets has utilized the paddle method, testing in 0.1 N HCl for the initial hours, followed by a pH 6.8 phosphate (B84403) buffer to simulate intestinal conditions. ijpsr.com These studies help in optimizing formulations by comparing different polymers, such as HPMC K15M, xanthan gum, and guar (B607891) gum, to achieve the desired release profile. ijpsr.com Other studies have investigated the release from solid dispersion systems using Eudragit RLPO or Kollidon®SR, evaluating the release over 12 hours in pH 6.8 phosphate buffer. nih.gov

Table 2: Comparative Dissolution Study Parameters

Apparatus Dissolution Medium Key Findings Reference(s)
USP Apparatus 2 (Paddle) & 4 (Flow-through) 0.1 N HCl (pH 1.2), Acetate (B1210297) buffer (pH 4.5), Phosphate buffer (pH 6.8) Dissolution was faster with Apparatus 4 at pH 4.5. At pH 6.8, testing was more discriminative. dissolutiontech.com
USP Apparatus 2 (Paddle) 0.1 N HCl followed by pH 6.8 Phosphate buffer Used to compare sustained-release matrix tablets with different polymers (HPMC, Xanthan Gum, Guar Gum). ijpsr.com
USP Apparatus 2 (Paddle) pH 6.8 Phosphate buffer Evaluated drug release from solid dispersions with Eudragit RLPO and Kollidon®SR over 12 hours. nih.gov

Accurate quantification of this compound in raw materials, pharmaceutical formulations, and biological samples is achieved using various analytical techniques. High-performance liquid chromatography (HPLC) is a widely used method. nih.govnih.gov HPLC procedures have been developed with both UV and fluorimetric detectors, allowing for the determination of verapamil concentrations in ranges from 0.025-50 µg/ml (UV) and 0.0008-20 µg/ml (fluorimetric). nih.gov A simple and rapid HPLC-MS/MS method has also been developed for quantifying verapamil from Caco-2 cell monolayers, with a linear response established from 1–100 ng/mL. pensoft.net These methods are validated for precision, accuracy, and linearity and are suitable for routine quality control and dissolution studies. nih.govmdpi.com

Spectrophotometric methods offer a simpler and more economical alternative for quantification. nih.govderpharmachemica.comnih.gov One such method involves the oxidation of this compound with N-bromosuccinimide in an acidic medium, which produces a yellow-colored product with maximum absorbance at 415 nm. nih.govresearchgate.net This method follows Beer's law in the concentration range of 10.0-200.0 µg/ml. nih.gov Another approach uses chloramine-T as an oxidant in a hydrochloric acid medium, resulting in a yellow compound with an absorbance peak at 425 nm, applicable in a concentration range of 0-340 µg/mL. nih.gov

Table 3: Analytical Techniques for this compound Quantification

Technique Method Details Application Reference(s)
HPLC with UV/Fluorimetric Detection Reversed-phase HPLC; Internal standard: fluoxetine. Quantification in tablets and dissolution studies. nih.gov
HPLC-MS/MS Gradient mode on a Discovery C18 column. Determination from Caco-2 cell monolayers. pensoft.net
Spectrophotometry Oxidation with N-bromosuccinimide in perchloric acid; λmax at 415 nm. Assay in pure form and pharmaceutical formulations. nih.govresearchgate.net
Spectrophotometry Oxidation with chloramine-T in HCl medium; λmax at 425 nm. Determination in pharmaceutical preparations. nih.gov
Spectrophotometry Condensation with bromocresol green (BKG) in acetone; λmax at 409 nm. Quantitative determination in dosage forms. derpharmachemica.com

Molecular docking simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a target protein. For verapamil, these studies have provided insights into its interaction with ion channels at a molecular level. Docking simulations of verapamil within a synthetic L-type Ca2+ channel model showed that the drug adopts a folded conformation and fits snugly in the pore. nih.gov The dimethoxyphenyl groups of verapamil were found to interact with two Ca2+ ions coordinated to the channel's acidic residues, forming a ternary complex. nih.gov

Similar studies investigating verapamil's interaction with the human Kv1.5 potassium channel, which is important in atrial electrophysiology, have also been conducted. researchgate.netnih.gov These simulations predicted that verapamil positions itself within the central cavity of the channel pore. researchgate.netnih.gov The binding involves contact with multiple amino acid residues, including Thr479, Thr480, Val505, Ile508, Val512, and Val516, which is consistent with data from mutagenesis studies. nih.gov

Table 4: Molecular Docking Simulation Findings

Target Protein Predicted Binding Site Key Interacting Residues Reference(s)
Synthetic L-type Ca2+ Channel Pore cavity Interacts with two Ca2+ ions and acidic residues; isopropyl group near Ile residues at the gate. nih.gov
Human Kv1.5 Potassium Channel Central cavity of the channel pore Thr479, Thr480, Val505, Ile508, Ala509, Val512, Pro513, Val516. researchgate.netnih.gov

In vivo Animal Models

In vivo animal models are crucial for evaluating the systemic effects and therapeutic potential of this compound in a physiological context before human trials.

Rodent models have been extensively used to study the effects of verapamil across a range of diseases. In a rat model of spontaneous hypertension, verapamil was found to reduce pulse pressure and decrease carotid internal diameter and medial thickness. stemcell.com

In the context of diabetes, verapamil has been tested in both type 1 and type 2 mouse models. In streptozotocin (B1681764) (STZ)-induced type 1 diabetic mice, oral verapamil administration maintained normal blood glucose levels, reduced β-cell apoptosis, and lowered the expression of the proapoptotic protein TXNIP. nih.govnewswise.com Similarly, in the db/db mouse model of type 2 diabetes, R-verapamil was shown to lower blood glucose and increase serum insulin (B600854) levels. nih.govdoaj.org

Verapamil's neuroprotective potential has been investigated in rodent models of neurodegenerative diseases. In a rat model of Alzheimer's disease induced by intracerebroventricular injection of streptozotocin, chronic verapamil treatment significantly improved memory and attenuated acetylcholinesterase activity. nih.gov In another Alzheimer's model using lipopolysaccharide (LPS)-induced neurotoxicity in rats, verapamil-loaded carbon quantum dots showed enhanced cognitive function and a reduction in amyloid-beta (Aβ) and phosphorylated tau protein. mdpi.com Furthermore, in the SOD1G93A mouse model of amyotrophic lateral sclerosis (ALS), verapamil treatment delayed disease onset, prolonged lifespan, and rescued motor neuron survival. nih.gov

Table 5: Research Findings in In vivo Rodent Models

Disease Model Animal Model Key Findings Reference(s)
Hypertension Spontaneously Hypertensive Rat Reduced pulse pressure, decreased carotid internal diameter and medial thickness. stemcell.com
Type 1 Diabetes Streptozotocin (STZ)-induced Mouse Maintained normal blood glucose, reduced β-cell apoptosis, and downregulated TXNIP expression. nih.govnewswise.com
Type 2 Diabetes db/db Mouse Lowered blood glucose and raised serum insulin levels. nih.govdoaj.org
Alzheimer's Disease Streptozotocin (STZ)-induced Rat Improved memory, attenuated acetylcholinesterase activity and oxidative stress. nih.gov
Alzheimer's Disease Lipopolysaccharide (LPS)-induced Rat Enhanced cognitive functions, decreased Aβ and pTau deposition. mdpi.com
Amyotrophic Lateral Sclerosis (ALS) SOD1G93A Mouse Delayed disease onset, prolonged lifespan, and rescued motor neurons. nih.gov

Assessment of Drug Potentiation in Tuberculosis Models

This compound has been investigated for its ability to potentiate the effects of antituberculosis (anti-TB) drugs. nih.gov Studies suggest that verapamil can enhance the activity of several anti-TB agents, including bedaquiline (B32110), clofazimine (B1669197), rifampin, isoniazid (B1672263), and ethambutol (B1671381), particularly against drug-resistant strains of Mycobacterium tuberculosis. nih.govnih.gov The primary mechanism is believed to be the inhibition of bacterial efflux pumps, which are responsible for expelling drugs from the bacterial cell, thereby leading to drug tolerance. nih.govpharmaceutical-journal.com By blocking these pumps, verapamil increases the intrabacterial concentration of the anti-TB drugs. nih.gov

In preclinical studies, verapamil has been shown to potentiate the activity of all tested drug substrates for the MmpS5/MmpL5 efflux pump. nih.gov This pump is a significant contributor to resistance against bedaquiline, and its upregulation is a common cause of clinical bedaquiline resistance. nih.govresearchgate.net Research indicates that verapamil and its primary metabolite, norverapamil (B1221204), can inhibit the MmpS5/MmpL5 pump's function, thus resensitizing the bacteria to drugs like bedaquiline. nih.govresearchgate.net

In murine infection models, the co-administration of verapamil with bedaquiline resulted in a greater reduction in bacterial load in the lungs compared to bedaquiline alone. nih.govresearchgate.net One study found that adding verapamil to a subinhibitory dose of bedaquiline achieved the same level of bactericidal effect in mice as a full human bioequivalent dose of bedaquiline. pharmaceutical-journal.com This potentiation effect was observed in both drug-susceptible and multidrug-resistant M. tuberculosis strains. nih.gov Furthermore, the addition of verapamil to bedaquiline monotherapy appeared to protect against the development of resistant mutants in vivo. pharmaceutical-journal.com These findings suggest that verapamil could serve as an adjunctive therapy to enhance the efficacy of existing TB regimens and potentially lower the required doses of drugs like bedaquiline, which have dose-related toxicities. nih.govpharmaceutical-journal.com

Table 1: Preclinical Findings on Verapamil's Potentiation of Anti-TB Drugs

ModelPotentiated DrugKey FindingProposed MechanismReference
In Vitro (M. tuberculosis strains)Bedaquiline, Clofazimine, RifampinObserved potentiation at verapamil concentrations as low as 8 μM.Inhibition of MmpS5/MmpL5 efflux pump. nih.gov, nih.gov
Murine Model (BALB/c mice)BedaquilineCo-administration increased bactericidal activity and reduced bacterial load in lungs.Efflux pump inhibition. researchgate.net, pharmaceutical-journal.com
Murine ModelBedaquilineProtected against the in vivo development of resistant mutants.Not specified. pharmaceutical-journal.com
In Vitro / Macrophage ModelMultiple Anti-TB DrugsInhibits M. tuberculosis growth even without antibiotics; restores drug potency inside macrophages.Inhibition of efflux pumps induced upon macrophage infection. nih.gov, nih.gov

Wound Healing Models

Preclinical studies using rat models have explored the effects of this compound on wound healing. Research indicates that topically applied verapamil can accelerate the healing process in excisional full-thickness skin wounds. scispace.comnih.gov The proposed mechanisms for this enhanced healing include the promotion of fibroblast proliferation, increased collagen bundle synthesis, and improved revascularization at the injury site. nih.gov

In an experimental study on Wistar rats, a 5% verapamil gel was applied to full-thickness skin wounds. nih.gov The results showed that the verapamil-treated group had a significantly faster wound closure rate compared to control (no treatment) and gel-base groups. nih.gov Stereological analysis revealed that the numerical density of fibroblasts and the volume density of collagen bundles were significantly higher in the verapamil group. nih.gov Additionally, the mean diameter and volume densities of blood vessels were also increased, suggesting enhanced angiogenesis. nih.gov Calcium is known to play a role in the organization of collagen bundles by fibroblasts, and as a calcium channel blocker, verapamil may modulate these cellular processes to improve tissue regeneration. nih.gov

Another study using an excision wound model in albino Wistar rats found that wound dressing with verapamil resulted in a significantly faster healing rate and greater percentage of wound area reduction compared to standard saline dressing. scispace.com This improvement was observed as early as day 3 and continued through day 12 of the study. scispace.com

More recent research has focused on developing advanced wound dressings by incorporating this compound into biopolymer-based electrospun nanofibrous mats. tandfonline.comnih.gov These mats, which mimic the natural extracellular matrix, were loaded with verapamil and tested on a dermal burn wound model in rats. tandfonline.comnih.gov The study found that verapamil-loaded nanofibers demonstrated a superior percentage of wound healing compared to both untreated control groups and groups treated with a conventional verapamil gel. nih.gov The nanofiber mats facilitated rapid and complete wound healing, potentially without scar formation. tandfonline.comnih.gov

Table 2: Preclinical Studies of Verapamil in Wound Healing

Animal ModelWound TypeVerapamil FormulationKey FindingsReference
Albino Wistar RatsExcisional WoundTopical DressingSignificantly faster healing rate and wound area reduction compared to saline dressing. scispace.com
Male Wistar RatsExcisional Full-Thickness Skin Wound5% Topical GelFaster wound closure; increased fibroblast density, collagen synthesis, and revascularization. nih.gov, researchgate.net
Sprague Dawley RatsDermal Burn WoundLoaded Electrospun NanofibersSuperior wound healing compared to control and conventional gel; potential for healing without scarring. tandfonline.com, nih.gov

Human Clinical Trials

Randomized, Double-Blind, Placebo-Controlled Trials

This compound has been evaluated in numerous randomized, double-blind, placebo-controlled trials across a range of conditions, establishing its efficacy and providing objective evidence for its use.

In cardiology, such trials have demonstrated verapamil's effectiveness in treating stable effort angina. nih.govdntb.gov.ua In one study, verapamil was compared to propranolol (B1214883) and a placebo in 18 patients. Both active drugs significantly improved exercise capacity and prolonged the time to ST-segment depression on an electrocardiogram compared to placebo. nih.gov Another trial evaluating verapamil in patients with unstable angina pectoris found it was significantly superior to placebo in reducing both symptomatic and asymptomatic ischemic episodes. nih.gov

For the treatment of episodic cluster headaches, a double-blind study compared verapamil (120 mg three times daily) to a placebo in 30 patients over 14 days. The results showed a significant reduction in the frequency of attacks and the consumption of abortive medications in the verapamil group. researchgate.net

In the field of endocrinology, a landmark trial investigated the use of oral verapamil in adults newly diagnosed with Type 1 diabetes. uab.edu The study, involving 24 patients aged 18 to 45, found that over one year, those receiving verapamil maintained higher levels of their own insulin production (measured by C-peptide levels) and required less external insulin compared to the placebo group. uab.edu A similar trial in a pediatric population (88 children and adolescents) also found that C-peptide levels were 30% higher with verapamil compared to placebo after 52 weeks, indicating partial preservation of beta-cell function. nih.gov

Pharmacokinetic and Pharmacodynamic Studies in Healthy Volunteers

Pharmacokinetic and pharmacodynamic studies in healthy volunteers have been crucial in characterizing the absorption, distribution, metabolism, and effects of this compound. Verapamil is administered as a racemic mixture of R- and S-enantiomers, which have different pharmacokinetic and pharmacodynamic properties. mdpi.com

Studies show that verapamil is highly variable, with significant inter-subject differences in its pharmacokinetics. nih.govfda.gov Although more than 90% of an oral dose is absorbed, its bioavailability is low (10-22%) due to extensive first-pass metabolism in the liver. mdpi.com The S-verapamil enantiomer has a clearance rate approximately four times greater than that of the R-verapamil enantiomer. manchester.ac.uk

The primary pharmacodynamic effect measured in these studies is the prolongation of the PR interval on an electrocardiogram, which reflects the drug's effect on atrioventricular conduction. A close correlation has been found between the plasma concentration of verapamil and the degree of PR interval prolongation. nih.gov The S-enantiomer is estimated to be about 10 times more potent in its therapeutic effect than the R-enantiomer. mdpi.com Studies have shown that sublingual administration leads to a more significant prolongation of the PR interval between 30 and 90 minutes post-dosing compared to oral administration, consistent with its faster absorption. nih.gov

Table 3: Pharmacokinetic Comparison of Oral vs. Sublingual Verapamil in Healthy Volunteers

ParameterOral Administration (80 mg)Sublingual Administration (20 mg)Reference
Mean Peak Serum Concentration (Cmax)125.6 ng/ml26 ng/ml nih.gov
Mean Time to Peak (Tmax)80 min71.7 min nih.gov
Elimination Half-life (t1/2β)6.08 h4.39 h nih.gov
BioavailabilityLowerSignificantly Greater nih.gov
Pharmacodynamic Effect (PR Interval)Less pronounced, later onsetSignificantly prolonged between 30-90 min nih.gov

Studies in Specific Patient Populations (e.g., Type 1 Diabetes, Cluster Headache, Hypertrophic Cardiomyopathy)

Type 1 Diabetes

Clinical trials have investigated verapamil as a potential disease-modifying therapy for individuals with newly diagnosed Type 1 diabetes. The rationale is based on verapamil's ability to reduce the expression of thioredoxin-interacting protein (TXNIP), which is involved in pancreatic beta-cell apoptosis (cell death). nih.gov A randomized, double-blind, placebo-controlled trial at the University of Alabama at Birmingham (UAB) was a pioneering study in this area. uab.edu It found that adult patients treated with oral verapamil for one year showed evidence of preserved beta-cell function, measured by stimulated C-peptide levels, and had lower insulin requirements compared to those on placebo. uab.edu

Subsequent trials have supported these findings. The CLVer clinical trial, which included 88 children and adolescents recently diagnosed with Type 1 diabetes, demonstrated that daily oral verapamil improved insulin secretion by 30% over the first year of diagnosis compared to a placebo. nih.goviu.edu At 52 weeks, 95% of participants in the verapamil group had a peak C-peptide level indicative of beta-cell function, compared to 71% in the placebo group. nih.gov The ongoing Ver-A-T1D study, a multicenter European trial, is further assessing the effects of sustained-release verapamil on the preservation of beta-cell function in newly diagnosed adults. clinicaltrials.govinnodia.eu

Table 4: Key Clinical Trials of Verapamil in Type 1 Diabetes

Trial Name/IdentifierPatient PopulationPrimary OutcomeKey FindingReference
UAB Clinical Trial24 adults (18-45 years) with recent onset T1DChange in C-peptide levelsVerapamil group maintained higher insulin production and required less external insulin. uab.edu
CLVer Trial88 children/adolescents (8-17 years) with recent onset T1DC-peptide levels at 52 weeksInsulin secretion improved by 30% with verapamil vs. placebo. iu.edu, nih.gov
Ver-A-T1DAdults (18-45 years) with recent onset T1DChange in stimulated C-peptide response after 12 monthsOngoing multicenter trial to confirm effect of verapamil SR on beta-cell preservation. clinicaltrials.gov, innodia.eu

Cluster Headache

Verapamil is considered a first-line prophylactic (preventive) treatment for both episodic and chronic cluster headaches, despite a limited number of large-scale controlled trials. nih.gov Its use is supported by smaller randomized controlled studies and open-label trials. researchgate.net A key double-blind, placebo-controlled study demonstrated that verapamil was superior to placebo in reducing the frequency of daily attacks. nih.gov In that study, patients taking verapamil experienced an average of 0.6 attacks per day, compared to 1.65 per day in the placebo group. nih.gov

Another crossover study involving 30 patients with chronic cluster headache compared verapamil to lithium. It found that 50% of patients in the verapamil group experienced an improvement in their headache index. nih.gov The mechanism of action in cluster headaches is not fully understood but is thought to involve modulation of circadian rhythms in the hypothalamus and effects on various calcium and potassium channels. researchgate.netnih.gov

Hypertrophic Cardiomyopathy

In patients with hypertrophic cardiomyopathy (HCM), particularly the obstructive form, verapamil therapy offers an important alternative to beta-blockers. nih.gov Studies have shown that verapamil can reduce the left ventricular (LV) outflow tract gradient, which is the obstruction to blood flow leaving the heart. nih.gov In a study of 62 patients, intravenous verapamil decreased the basal LV outflow gradient from an average of 62 mm Hg to 29 mm Hg. nih.gov This effect is primarily attributed to an improvement in LV diastolic function (the heart's ability to relax and fill). nih.gov

Short-term, double-blind studies have compared verapamil to placebo and other medications. One such study found that verapamil improved exercise time by 26% compared with placebo. nih.gov Another study showed a 38% improvement in exercise duration with verapamil versus placebo. nih.gov Long-term therapy has been shown to improve quality of life, and in a cohort of 32 patients followed for two years, improved exercise capacity was maintained, and a small decrease in ventricular septal thickness was observed. nih.gov

Ambulatory Blood Pressure Monitoring (ABPM) in Hypertension Studies

Ambulatory blood pressure monitoring (ABPM) provides a comprehensive assessment of a drug's antihypertensive effect over a 24-hour period. Studies using ABPM have demonstrated that this compound, in both regular and sustained-release (SR) formulations, provides consistent blood pressure control in patients with mild to moderate hypertension. nih.govnih.gov

A study involving 22 hypertensive patients compared regular verapamil with a sustained-release formulation using 24-hour ABPM. nih.gov Both formulations were effective in lowering systolic and diastolic blood pressure throughout the day and night, with no statistically significant differences between the two. nih.gov For example, with the sustained-release preparation, the average systolic blood pressure was 138 mm Hg during awake hours and 122 mm Hg during sleep, while diastolic pressure was 92 mm Hg and 80 mm Hg, respectively. nih.gov

Another study using continuous intra-arterial blood pressure monitoring over a 48-hour period in 16 patients confirmed that verapamil produces a consistent reduction of blood pressure over 24 hours, with a more pronounced effect during the daytime. nih.gov The INternational VErapamil SR-Trandolapril STudy (INVEST) included an ABPM substudy which showed that a verapamil SR-based treatment strategy provided effective 24-hour blood pressure control and decreased blood pressure variability in patients with both hypertension and coronary artery disease. plos.org

Table 5: 24-Hour Ambulatory Blood Pressure with Verapamil SR

ParameterAwake HoursSleep HoursMean 24-HourReference
Systolic Blood Pressure (SBP)138 ± 21 mm Hg122 ± 22 mm Hg131 ± 22 mm Hg nih.gov
Diastolic Blood Pressure (DBP)92 ± 10 mm Hg80 ± 10 mm Hg87 ± 12 mm Hg nih.gov

Future Research Directions and Unresolved Questions

Elucidation of Mechanisms in Off-Label Uses (e.g., Cluster Headache)

Verapamil (B1683045) is a cornerstone in the prophylactic treatment of cluster headaches, an off-label use that has demonstrated significant clinical efficacy. drugbank.comnih.gov However, the precise mechanism of action in this neurovascular headache disorder remains largely enigmatic. nih.govresearchgate.net While it's known to be an L-type calcium channel blocker, verapamil also affects other calcium channels (T, P, N, and Q types) and potassium channels. researchgate.netnih.gov This broad spectrum of activity makes it challenging to pinpoint the exact pathway responsible for its effectiveness in cluster headaches. nih.gov

Current research suggests that verapamil's therapeutic effect in cluster headaches likely originates in the hypothalamus. researchgate.netnih.gov Two primary hypotheses are being investigated: the modulation of circadian rhythms, potentially through central pacemakers, and the inhibition of calcitonin gene-related peptide (CGRP) release. nih.govresearchgate.net The higher doses required for cluster headache treatment compared to cardiovascular applications are thought to be due to the P-glycoprotein efflux transporter in the blood-brain barrier, which limits the drug's access to the central nervous system. researchgate.netnih.gov Future research is critical to unravel these complex mechanisms, which could lead to more targeted and effective therapies for this debilitating condition.

Further Research into Cardioprotective Effects in Specific Conditions

While verapamil's role in managing angina and arrhythmias is well-documented, ongoing research seeks to further define its cardioprotective benefits in specific patient populations and clinical scenarios. nih.govnih.gov Studies have explored its effects in preventing reinfarction and sudden cardiac death, particularly in patients with hypertension. nih.gov

The Danish Verapamil Infarction Trial II (DAVIT II) showed that verapamil treatment (360 mg/day) improved reinfarction-free survival compared to a placebo. nih.gov A retrospective analysis of this trial highlighted that hypertensive patients treated with verapamil had a significantly lower reinfarction rate than those on placebo. nih.gov Further investigation is warranted to understand the precise mechanisms behind these observations and to identify which patient subgroups are most likely to benefit from verapamil's cardioprotective properties post-myocardial infarction.

Investigation of Novel Molecular Targets and Pathways

The pharmacological profile of verapamil hydrochloride extends beyond its primary action on L-type calcium channels. nih.gov It is also known to inhibit P-glycoprotein and CYP3A4, an important enzyme in drug metabolism. medchemexpress.com These interactions open up avenues for investigating novel molecular targets and pathways.

Research into verapamil's influence on various ion channels and cellular signaling cascades is ongoing. nih.gov Understanding these alternative mechanisms could reveal new therapeutic applications for verapamil and inform the development of more selective drugs. For instance, its ability to inhibit P-glycoprotein is of interest in oncology for overcoming multidrug resistance in cancer cells.

Development of Personalized Therapeutic Approaches, particularly in Polypharmacotherapy

The significant inter-individual variability in the pharmacokinetics and pharmacodynamics of verapamil underscores the need for personalized therapeutic approaches. nih.gov This is particularly crucial in the context of polypharmacotherapy, where verapamil is co-administered with other medications. Given that verapamil can interact with numerous other drugs, including beta-blockers, there is a potential for additive negative effects on heart rate and contractility. drugs.com

Future research should focus on identifying genetic and physiological markers that can predict a patient's response to verapamil and their susceptibility to adverse effects. This would enable clinicians to tailor dosing regimens and select appropriate drug combinations, thereby maximizing therapeutic benefit and minimizing risks, especially in complex cases involving multiple comorbidities and medications.

Exploration of this compound's Role in Emerging Disease Areas

The unique pharmacological properties of this compound have prompted exploration into its potential utility in a range of emerging disease areas. While primarily known for its cardiovascular applications, its ability to modulate calcium signaling and other cellular processes suggests broader therapeutic possibilities. nih.gov

For instance, there is growing interest in its potential application in certain neurological and psychiatric disorders, given its effects within the central nervous system. nih.gov Further preclinical and clinical studies are necessary to validate these potential new uses and to establish the efficacy and safety of verapamil in these novel contexts.

Optimizing Drug Delivery Systems for Enhanced Efficacy and Reduced Side Effects

A significant area of ongoing research is the development of advanced drug delivery systems for this compound to improve its therapeutic profile. jbpr.innih.gov Verapamil has poor oral bioavailability (20-35%) due to extensive first-pass metabolism in the liver. researchgate.net To overcome this, various novel formulations are being investigated.

These include:

Pulsatile Drug Delivery: Systems like "pulsincaps" are designed to release the drug after a specific lag time, which could be beneficial for conditions with a circadian rhythm. jbpr.in

Gastroretentive Systems: Floating tablets and solid foam capsules are being developed to prolong the drug's residence time in the stomach, potentially improving absorption and bioavailability. nih.govnih.govjocpr.com Studies have shown that these systems can maintain buoyancy for over 24 hours and provide sustained drug release. nih.gov

3D-Printed Formulations: Fused deposition modeling (FDM) 3D printing is being used to create sustained-release gastric-floating tablets with various shapes and infill percentages, allowing for precise control over drug release profiles. mdpi.com

Q & A

Q. What validated HPLC methods are recommended for quantifying verapamil hydrochloride in pharmaceutical formulations?

Methodological Answer: The Agilent 1290 Infinity II LC System with a C18 column (4.6 mm × 125–150 mm) is widely used for this compound analysis. The mobile phase comprises acetonitrile, 2-aminoheptane, and sodium acetate buffer (30:0.5:70 v/v) at a flow rate of 0.9 mL/min, with UV detection at 278 nm . System suitability requires a retention time of ~4.8 minutes and ≤0.7% RSD for replicate injections. For quantification, standard and assay preparations are injected, and peak areas are compared using the formula: Quantity (mg)=100×CV×rUrS\text{Quantity (mg)} = \frac{100 \times C}{V} \times \frac{r_U}{r_S}

where CC = standard concentration (mg/mL), VV = sample volume, and rU/rSr_U/r_S = peak response ratio .

Q. How can UV spectrophotometry with chemometrics improve simultaneous determination of this compound in multicomponent formulations?

Methodological Answer: Partial least squares (PLS) and principal component regression (PCR) enable simultaneous quantification of this compound with co-administered drugs (e.g., gliclazide). Spectra are recorded in 0.1N HCl (200–400 nm), and calibration models are built using preprocessed data (e.g., mean-centering or derivative filtering). Validation includes recovery studies (98–102%) and residual analysis to confirm excipient non-interference .

Q. What excipient combinations are effective in designing sustained-release matrix tablets of this compound?

Methodological Answer: Hydrophilic polymers like HPMC K15M (15–30% w/w) and natural gums (tragacanth, acacia) retard drug release by forming gel layers. A three-layer matrix design (drug core + polymer layers) enhances sustained release. Dissolution testing in simulated gastric/intestinal fluids (USP Apparatus 2, 50–100 rpm) shows >80% release over 24 hours. Optimization includes flow property assessment (Carr’s index <15%) and friability testing (<1%) .

Advanced Research Questions

Q. How does the amorphous form of this compound enhance dissolution kinetics, and what analytical techniques validate its stability?

Methodological Answer: Amorphous this compound, prepared by quench cooling, shows 5× faster dissolution than crystalline forms due to higher free energy. Dielectric relaxation spectroscopy (DRS) at 10 Hz–10 MHz identifies structural (α\alpha) relaxation (VFT equation: τ=τ0exp[B/(TT0)]\tau = \tau_0 \exp[B/(T-T_0)]) and Johari-Goldstein (β\beta) processes. DSC confirms a glass transition (TgT_g) at 320.1 K, while XRD validates amorphous nature. Stability studies (40°C/75% RH) monitor recrystallization via FT-IR peak shifts (e.g., 1680 cm1^{-1} for nitrile groups) .

Q. How can Box-Behnken design optimize gastroretentive tablets for controlled this compound release?

Methodological Answer: A 3-factor BBD (Compritol 888 ATO, HPMC K15M, sodium bicarbonate) optimizes floating lag time (FLT) and cumulative release (Q24hQ_{24h}). Responses are modeled using polynomial equations, with desirability function targeting FLT <5 min and Q24h>90%Q_{24h} >90\%. Optimized formulation (126 mg Compritol, 160 mg HPMC, 81 mg NaHCO3_3) shows Higuchi kinetics (r2=0.999r^2 = 0.999), indicating diffusion-controlled release. Validation includes similarity factor (f2>50f_2 >50) between predicted and experimental profiles .

Q. What role does artificial neural networks (ANN) play in nanoparticle formulation of this compound?

Methodological Answer: ANN outperforms response surface methodology (RSM) in modeling non-linear relationships between formulation variables (e.g., polymer:drug ratio, sonication time) and outcomes (particle size, entrapment efficiency). A spherical central composite design trains the network, achieving 92% drug loading and 100 nm particle size (ideal for lymphatic uptake). Sensitivity analysis identifies polymer concentration as the most critical factor .

Q. How do ion-exchange resins modify the release profile of this compound in sustained-release formulations?

Methodological Answer: Drug-resin complexes (e.g., Amberlite IRP69) are prepared via batch loading (1:2 drug:resin ratio in pH 6.8 buffer). Release kinetics depend on resin crosslinking density and counterion concentration (e.g., K+^+ in simulated intestinal fluid). In vitro studies show zero-order release over 12 hours, validated by Peppas-Sahlin model (n=0.89n = 0.89) indicating combined diffusion and erosion mechanisms .

Q. How can DSC differentiate drug-polymer interactions in this compound-loaded matrices?

Methodological Answer: DSC thermograms (heating rate: 10°C/min, N2_2 purge) identify incompatibilities. Pure verapamil HCl shows endothermic peaks at 142°C (melting) and 90°C (dehydration). In polymer blends (e.g., Eudragit RLPO), peak shifts >5°C indicate interactions. For example, a 135°C melting point in PSA/Verapamil matrices suggests hydrogen bonding, confirmed by FT-IR (O-H stretch at 3200 cm1^{-1}) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Verapamil hydrochloride
Reactant of Route 2
Reactant of Route 2
Verapamil hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.